2,2-Dichlorodiethyl Ether
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8Cl2O |
|---|---|
Molecular Weight |
143.01 g/mol |
IUPAC Name |
1,1-dichloro-2-ethoxyethane |
InChI |
InChI=1S/C4H8Cl2O/c1-2-7-3-4(5)6/h4H,2-3H2,1H3 |
InChI Key |
GESXYYPKJBMNON-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2,2-Dichlorodiethyl Ether (CAS No. 111-44-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, experimental protocols, and toxicological profile of 2,2-Dichlorodiethyl ether (CAS No. 111-44-4), a chlorinated ether with significant industrial applications and notable toxicological concerns. This document is intended to serve as a vital resource for professionals in research, safety, and drug development.
Physicochemical and Toxicological Properties
The following tables summarize the key physicochemical and toxicological data for this compound, facilitating easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 111-44-4 | [1] |
| Molecular Formula | C₄H₈Cl₂O | [2] |
| Molecular Weight | 143.01 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1][3] |
| Odor | Pungent, fruity, or chlorinated solvent-like | [1][3] |
| Boiling Point | 176-178 °C (352 °F) at 760 mmHg | [1][3] |
| Melting Point | -58 °F (-50 °C) | [3][4] |
| Flash Point | 55 °C (131 °F) | [1][4] |
| Autoignition Temperature | 369 °C (696 °F) | [1][4] |
| Density | 1.22 g/cm³ at 20 °C (68 °F) | [3][4][5] |
| Vapor Density | 4.93 (Air = 1) | [3][4] |
| Vapor Pressure | 0.7 mmHg at 20 °C (68 °F) | [4] |
| Water Solubility | Insoluble/Slightly soluble; reacts slowly with water | [1][4][6] |
| Lower Explosive Limit (LEL) | 2.7% | [1][4] |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species/Conditions | Source(s) |
| LD50 (Oral) | 75 mg/kg | Rat | [7] |
| LD50 (Dermal) | 90 mg/kg | Rabbit | [7] |
| LC50 (Inhalation) | 0.3 mg/L (300 mg/m³) | Rat (4 hours) | [7] |
| Carcinogenicity | Suspected of causing cancer; Questionable carcinogen with experimental data | [7][8] | |
| Primary Routes of Exposure | Inhalation, skin absorption, ingestion | [8][9] | |
| Target Organs | Respiratory system, eyes, skin, central nervous system, liver, kidneys | [7][9] | |
| Acute Effects | Severe irritation to eyes, nose, and respiratory tract; skin irritation and burns; central nervous system depression at high concentrations. May be fatal if inhaled, swallowed, or absorbed through the skin. | [1][9] | |
| Chronic Effects | Potential for cancer, based on animal studies. | [8] | |
| NFPA 704 Rating | Health: 3, Flammability: 2, Reactivity: 1 | [1] |
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of diethylene glycol with thionyl chloride.[9][10]
Materials:
-
Diethylene glycol (0.5 mol)
-
Thionyl chloride (1.1 mol)
-
250 mL four-neck round bottom flask
-
Magnetic stir bar
-
Thermometer
-
Reflux condenser
-
Constant pressure dropping funnel with an exhaust gas absorption device (e.g., for absorbing HCl and SO₂ gas)
Procedure:
-
Equip the four-neck round bottom flask with the magnetic stir bar, thermometer, reflux condenser, and constant pressure dropping funnel.
-
Add 0.5 mol of diethylene glycol to the flask.
-
With stirring, slowly add 1.1 mol of thionyl chloride dropwise from the dropping funnel over a period of 20 minutes.
-
After the addition is complete, heat the mixture to reflux.
-
Maintain the reflux for 3-4 hours, or until the evolution of gas ceases.
-
Distill off the excess thionyl chloride under normal pressure.
-
Collect the product by distillation under reduced pressure at 70-72 °C / 5 mmHg to yield a transparent liquid.[9]
Analytical Methods for Determination
This method is used for the determination of this compound in air.[11]
Sample Collection:
-
Sampler: Coconut shell charcoal tube (100 mg/50 mg).
-
Flow Rate: 0.01 to 1 L/min.
-
Sample Volume: 2 to 15 L.
Sample Preparation:
-
Place the front and back sorbent sections of the charcoal tube into separate vials.
-
Add 1.0 mL of carbon disulfide to each vial.
-
Allow to stand for 30 minutes with occasional agitation.
Instrumental Analysis:
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: 3 m x 3 mm ID stainless steel packed with 10% FFAP on 80/100 mesh DMCS Chromosorb W-AW, or equivalent.
-
Carrier Gas: Nitrogen or Helium at 30 mL/min.
-
Temperatures:
-
Injector: 200-225 °C
-
Detector: 250-275 °C
-
Column: 100-135 °C
-
-
Injection Volume: 5 µL.
This method is applicable to the determination of this compound in municipal and industrial discharges.
Sample Preparation:
-
Add stable isotopically labeled analogs of the compounds of interest to a 1-liter water sample.
-
Extract the sample with methylene (B1212753) chloride at a pH of 12-13, followed by extraction at a pH of <2 using continuous extraction techniques.
-
Dry the extract over sodium sulfate (B86663) and concentrate it to a volume of 1 mL.
-
Add an internal standard to the extract before injection.
Instrumental Analysis:
-
Instrument: Gas chromatograph interfaced with a mass spectrometer (GC/MS).
-
Separation and Detection: The compounds are separated by the GC and detected by the MS. The labeled compounds are used to correct for analytical variability.
Metabolic Pathway and Mechanism of Toxicity
The toxicity of this compound is linked to its metabolic activation. The primary metabolic pathway involves hydroxylation, leading to the formation of thiodiglycolic acid, which is then excreted in the urine.[1] Other metabolic routes include direct substitution and oxidative dehalogenation.[1] The metabolism can lead to the formation of reactive intermediates that may exert toxic effects.
Below is a diagram illustrating the proposed metabolic pathway of this compound.
Caption: Proposed metabolic pathway of this compound.
Safety and Handling
Due to its high toxicity, strict safety protocols must be followed when handling this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][12] Use explosion-proof equipment.[12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield.[9][12]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9][12]
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or exposure limits are exceeded.[12]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors.[7] Keep away from heat, sparks, and open flames.[7] Ground and bond containers when transferring material.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[7][9]
-
First Aid:
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]
-
This guide provides a foundational understanding of this compound for professionals in relevant scientific fields. It is crucial to consult the original source documents and safety data sheets for the most detailed and up-to-date information.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 2,2'-Dichlorodiethyl ether | CAS 111-44-4 | Connect Chemicals [connectchemicals.com]
- 3. The Use Of Dichlorodiethyl Ether [yufenggp.com]
- 4. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations on metabolism, genotoxic effects and carcinogenicity of 2,2′-dichlorodiethylether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
Technical Guide: Physical Properties of Bis(2-chloroethyl) ether
This technical guide provides a comprehensive overview of the core physical properties of bis(2-chloroethyl) ether. The information is intended for researchers, scientists, and drug development professionals who may handle or utilize this compound in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for the determination of these properties, and includes a visual representation of a general experimental workflow.
Core Physical Properties
Bis(2-chloroethyl) ether, also known as 2,2'-dichlorodiethyl ether, is a colorless liquid with a distinct chlorinated solvent-like odor.[1][2] It is a synthetic organic compound and does not occur naturally.[1] The quantitative physical properties of bis(2-chloroethyl) ether are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Notes |
| Molecular Formula | C4H8Cl2O | [1][3] | |
| Molecular Weight | 143.01 | g/mol | [1][4][5] |
| Density | 1.22 | g/mL | at 20-25 °C[1][2][4][5] |
| Boiling Point | 178 | °C | at 760 mmHg[1][4][6] |
| Melting Point | -47 to -58 | °C | [1][2][4][5][6] |
| Vapor Pressure | 0.4 - 1.1 | mmHg | at 20 °C[5][7] |
| Vapor Density | 4.93 | (Air = 1)[1][3][7] | |
| Solubility in Water | 10,200 - 17,400 | mg/L | [6][8] |
| Refractive Index | 1.456 - 1.46 | at 20 °C[4][5] | |
| Flash Point | 55 | °C | Closed Cup[1][4][7] |
| Log Kow | 1.12 - 1.58 | [7][8] |
Experimental Protocols for Property Determination
The following sections detail generalized experimental methodologies for determining the key physical properties of a liquid organic compound such as bis(2-chloroethyl) ether. These are based on standard laboratory practices and established testing methods.
Density Determination
The density of a liquid can be accurately determined using a digital density meter, a pycnometer, or a hydrometer. The ASTM D4052 standard test method is a widely accepted procedure.[8][9]
-
Principle: This method involves introducing a volume of the liquid sample into an oscillating U-tube.[4] The change in the oscillating frequency of the tube caused by the mass of the sample is measured.[4][9] This frequency change is then used with calibration data to determine the density of the liquid.[9]
-
Apparatus: A digital density meter with an oscillating U-tube, a syringe for sample injection, and a temperature control unit.
-
Procedure:
-
Calibrate the instrument with two standards of known density, such as dry air and distilled water.
-
Equilibrate the sample to the desired measurement temperature (e.g., 20 °C or 25 °C).
-
Introduce the liquid sample into the U-tube using a syringe, ensuring no air bubbles are present.
-
Allow the reading to stabilize.
-
Record the density value, typically in g/cm³ or kg/m ³.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small sample is the capillary method.[10]
-
Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, its vapor pressure increases, and a stream of bubbles emerges from the capillary. The boiling point is the temperature at which, upon cooling, the liquid just begins to enter the capillary tube.[10]
-
Apparatus: Thiele tube or a similar heating bath, thermometer, small test tube, and a sealed-end capillary tube.
-
Procedure:
-
Place a small amount of the liquid into the small test tube.
-
Invert the sealed-end capillary tube and place it into the liquid in the test tube.
-
Attach the test tube to a thermometer.
-
Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heat the bath gently.
-
Observe the capillary tube. When a steady stream of bubbles emerges from the open end of the capillary, stop heating.
-
Allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Melting Point (Freezing Point) Determination
For a liquid, this is more accurately termed the freezing point. A common method involves cooling the liquid and observing the temperature at which it solidifies.
-
Principle: The liquid is cooled at a controlled rate while being stirred. The temperature is monitored, and the freezing point is the temperature at which the liquid and solid phases are in equilibrium, which is often observed as a plateau in the cooling curve.
-
Apparatus: A cooling bath (e.g., ice-water or dry ice-acetone), a test tube, a thermometer, and a stirring rod.
-
Procedure:
-
Place a sample of the liquid in a test tube.
-
Insert a thermometer and a stirring rod into the liquid.
-
Place the test tube in a cooling bath.
-
Stir the liquid continuously and record the temperature at regular intervals.
-
The temperature at which crystals begin to form and remain is the freezing point. For a pure substance, the temperature should remain constant during freezing.
-
Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method (ASTM D93) is a common standard.[7][11]
-
Principle: The sample is heated in a closed cup at a controlled rate with continuous stirring. An ignition source is periodically directed into the cup to test for a flash.[11]
-
Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, a lid with a stirring device, and an ignition source.
-
Procedure:
-
Pour the sample into the test cup to the specified level.
-
Place the lid on the cup and begin heating and stirring at the prescribed rates.
-
At regular temperature intervals, apply the ignition source.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[7]
-
Refractive Index Determination
The refractive index is a measure of how much a ray of light bends when it passes through a substance. It is a characteristic property that can be used for identification and purity assessment. ASTM D1218 is a standard test method for this determination.[1][2]
-
Principle: An Abbe refractometer is used to measure the critical angle of refraction of the liquid, from which the refractive index is determined.
-
Apparatus: Abbe refractometer with a light source and a temperature-controlled prism.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Ensure the prism is clean and dry.
-
Apply a few drops of the liquid sample to the surface of the prism.
-
Close the prism and allow the sample to reach the desired temperature.
-
Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid sample.
References
- 1. matestlabs.com [matestlabs.com]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 5. store.astm.org [store.astm.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. delltech.com [delltech.com]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
An In-depth Technical Guide to the Chemical Structure and Properties of 2,2'-Dichlorodiethyl Ether
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,2'-Dichlorodiethyl ether, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity
2,2'-Dichlorodiethyl ether, also known as bis(2-chloroethyl) ether, is a chlorinated ether with the chemical formula C₄H₈Cl₂O.[1] It is a colorless liquid with a faint, sweetish, and nauseating odor.[2] This compound is structurally characterized by an ether linkage connecting two 2-chloroethyl groups.
| Identifier | Value |
| IUPAC Name | 1-chloro-2-(2-chloroethoxy)ethane[3] |
| CAS Number | 111-44-4[1] |
| Molecular Formula | C₄H₈Cl₂O[1] |
| Molecular Weight | 143.01 g/mol [1] |
| SMILES | C(CCl)OCCCl[3] |
| InChI | InChI=1S/C4H8Cl2O/c5-1-3-7-4-2-6/h1-4H2[3] |
| InChIKey | ZNSMNVMLTJELDZ-UHFFFAOYSA-N[3] |
| Synonyms | Bis(2-chloroethyl) ether, DCEE, Chlorex, 1,1'-Oxybis(2-chloroethane)[4] |
Physicochemical Properties
The physical and chemical properties of 2,2'-Dichlorodiethyl ether are summarized in the table below. It is a dense, nonflammable liquid that is slightly soluble in water.[3]
| Property | Value |
| Melting Point | -47 °C[1] |
| Boiling Point | 176-178 °C[1] |
| Density | 1.22 g/mL at 25 °C[1] |
| Vapor Pressure | 0.7 mmHg at 20 °C |
| Flash Point | 55 °C (131 °F)[1] |
| Refractive Index (n²⁰/D) | 1.456[1] |
| Water Solubility | 1.72 g/100 mL[1] |
| LogP | 1.12-1.56 at 20°C[1] |
Spectroscopic Data
The following table summarizes key spectroscopic data for the characterization of 2,2'-Dichlorodiethyl ether.
| Spectroscopy | Data |
| ¹H NMR (90 MHz, CDCl₃) | Chemical shifts are observed, characteristic of the protons in the chloroethyl groups.[4] |
| ¹³C NMR | Spectral data is available for the carbon atoms in the structure.[3] |
| Infrared (IR) | An ATR-IR spectrum is available, showing characteristic peaks for C-O and C-Cl bonds.[3] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 142.[4] |
Synthesis and Reactivity
Experimental Protocol for Synthesis:
A common method for the synthesis of 2,2'-Dichlorodiethyl ether involves the reaction of diethylene glycol with thionyl chloride.[5]
Materials:
-
Diethylene glycol (0.5 mol)
-
Thionyl chloride (1.1 mol)
Procedure:
-
In a 250 mL four-neck round bottom flask equipped with a magnetic stir bar, thermometer, reflux condenser, and a constant pressure dropping funnel with an exhaust gas absorption device, add 0.5 mol of diethylene glycol.[5]
-
Slowly add 1.1 mol of thionyl chloride dropwise with stirring over 20 minutes.[5]
-
Heat the mixture to reflux and continue the reaction for 3-4 hours until no more gas evolves.[5]
-
Distill off the excess thionyl chloride under normal pressure.[5]
-
Collect the product by distillation under reduced pressure at 70-72 °C / 5 mmHg to obtain a transparent liquid. The reported yield is 86%.[5]
Reactivity:
2,2'-Dichlorodiethyl ether is a stable compound but can be incompatible with strong oxidizing agents.[1] It can react with water or steam to produce toxic and corrosive fumes.[1] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[6] The compound can also form explosive peroxides upon exposure to air and light, and therefore should be stored in a cool, dark place.[6]
Applications in Research and Drug Development
2,2'-Dichlorodiethyl ether serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[7] Its bifunctional nature, with two reactive chloroethyl groups, makes it a valuable building block for the synthesis of more complex molecules.[7]
One of its significant applications is in the synthesis of heterocyclic compounds, such as morpholine (B109124) derivatives, which are important structural motifs in many pharmaceuticals.[8] It is also used in the production of agrochemicals and as a solvent for resins, fats, and waxes.[8][9]
Toxicology and Safety
2,2'-Dichlorodiethyl ether is highly toxic and is classified as a probable human carcinogen.[1] It is fatal if swallowed, inhaled, or absorbed through the skin.[10] Exposure can cause severe irritation to the eyes, skin, and respiratory tract.[11] Due to its high toxicity, it must be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and respiratory protection, should be worn.[10]
Visualizations
Caption: Synthesis workflow of 2,2'-Dichlorodiethyl ether.
Caption: Key relationships of 2,2'-Dichlorodiethyl ether.
References
- 1. 2,2'-Dichlorodiethyl ether | 111-44-4 [chemicalbook.com]
- 2. 2,2'-Dichlorodiethyl ether | CAS 111-44-4 | Connect Chemicals [connectchemicals.com]
- 3. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2'-Dichlorodiethyl ether(111-44-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2,2'-Dichlorodiethyl ether synthesis - chemicalbook [chemicalbook.com]
- 6. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. The Use Of Dichlorodiethyl Ether [yufenggp.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2,2'-DICHLORODIETHYL ETHER [yufenggp.com]
Spectroscopic Analysis of 2,2'-Dichlorodiethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2,2'-Dichlorodiethyl ether (CAS No. 111-44-4), a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further investigation.
Molecular Structure and Spectroscopic Overview
2,2'-Dichlorodiethyl ether, with the chemical formula C₄H₈Cl₂O, possesses a symmetrical structure that is reflected in its spectroscopic signatures.[1][2] The molecule consists of two chloroethyl groups linked by an ether oxygen. Spectroscopic techniques provide complementary information for the elucidation and confirmation of its molecular structure. NMR spectroscopy reveals the chemical environment of the hydrogen and carbon atoms, IR spectroscopy identifies the functional groups and vibrational modes, and mass spectrometry provides information about the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 2,2'-Dichlorodiethyl ether, both ¹H and ¹³C NMR spectra are relatively simple due to the molecule's symmetry.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2,2'-Dichlorodiethyl ether shows two triplets, corresponding to the two chemically equivalent methylene (B1212753) groups.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.77 | t | -O-CH₂- |
| 3.66 | t | -CH₂-Cl |
Data obtained in CDCl₃ at 90 MHz.[3]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum is expected to show two distinct signals corresponding to the two different carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~70 | -O-CH₂- |
| ~43 | -CH₂-Cl |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A solution of 2,2'-Dichlorodiethyl ether was prepared by dissolving approximately 0.05 mL of the neat compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).[3] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.
Instrumentation and Data Acquisition: The ¹H NMR spectrum was acquired on a 90 MHz NMR spectrometer.[3] For a standard ¹H NMR experiment, the following parameters are typically used:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the desired signal-to-noise ratio.
For ¹³C NMR spectroscopy, a proton-decoupled experiment is typically performed to simplify the spectrum. Typical parameters would include:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,2'-Dichlorodiethyl ether is characterized by strong absorptions corresponding to the C-O and C-Cl bonds.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1120 | Strong | C-O-C stretch (ether) |
| ~750 | Strong | C-Cl stretch |
Note: The peak positions are approximate and can be influenced by the sample phase (gas, liquid, or solid).
Experimental Protocol: IR Spectroscopy
The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Gas-Phase Spectrum: The gas-phase IR spectrum is typically recorded by introducing a gaseous sample of the compound into a gas cell with KBr or NaCl windows. The spectrum is then recorded against a background of the empty cell.
Liquid Film: A liquid film spectrum is obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) and mounting the plates in the spectrometer's sample holder. A background spectrum of the clean salt plates is recorded first.
Instrumentation: A typical FTIR spectrometer, such as a Bruker IFS 85, can be used to acquire the spectrum.[4] The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Mass Spectrometry Data (Electron Ionization)
The mass spectrum of 2,2'-Dichlorodiethyl ether shows a molecular ion peak and several characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is often visible in the molecular ion and chlorine-containing fragments.
| m/z | Relative Intensity (%) | Assignment |
| 142/144/146 | Low | [M]⁺ (Molecular ion) |
| 93/95 | 100 | [CH₂CH₂OCH₂Cl]⁺ |
| 63/65 | High | [CH₂CH₂Cl]⁺ |
| 49/51 | Medium | [CH₂Cl]⁺ |
Data obtained by electron ionization (EI) at 75 eV.[3]
Experimental Protocol: Mass Spectrometry
The mass spectrum is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Gas Chromatography: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the components of the sample. Helium is commonly used as the carrier gas.
Mass Spectrometry: The eluent from the GC column is introduced into the ion source of the mass spectrometer. For electron ionization (EI), the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or ion trap) and detected.
Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of 2,2'-Dichlorodiethyl ether.
Caption: Workflow for structural elucidation of 2,2'-Dichlorodiethyl ether.
References
An In-depth Technical Guide to the Synthesis of 2,2'-Dichlorodiethyl Ether from Diethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2'-dichlorodiethyl ether, a significant intermediate in various chemical syntheses, from diethylene glycol.[1][2] This document details the prevalent synthetic methodologies, experimental protocols, and safety considerations.
Introduction
2,2'-Dichlorodiethyl ether (CAS No. 111-44-4), also known as bis(2-chloroethyl) ether, is a colorless liquid with a chlorinated solvent-like odor.[3][4] It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and polymers due to its two reactive chloroethyl groups.[2][5] Furthermore, it finds applications as a specialized solvent for resins, oils, and waxes.[2][3][4] This guide focuses on its synthesis from diethylene glycol, a widely adopted and efficient method.
Synthesis from Diethylene Glycol and Thionyl Chloride
The most common and well-documented method for the preparation of 2,2'-dichlorodiethyl ether is the reaction of diethylene glycol with thionyl chloride (SOCl₂).[6] This reaction proceeds by converting the hydroxyl groups of the glycol into good leaving groups, which are subsequently displaced by chloride ions in what is generally understood to be an SN2 mechanism.[7]
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen on the sulfur atom of thionyl chloride. This is followed by the displacement of a chloride ion. In the presence of a base like pyridine, the reaction typically proceeds with an inversion of stereochemistry. The intermediate chlorosulfite ester is then attacked by a chloride ion in an SN2 fashion, leading to the formation of the alkyl chloride and the release of sulfur dioxide and hydrochloric acid as byproducts.[7][8]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. The Use Of Dichlorodiethyl Ether [yufenggp.com]
- 4. 2,2'-Dichlorodiethyl ether | 111-44-4 [chemicalbook.com]
- 5. 2,2'-Dichlorodiethyl ether | CAS 111-44-4 | Connect Chemicals [connectchemicals.com]
- 6. brainly.in [brainly.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility of 2,2'-Dichlorodiethyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2'-Dichlorodiethyl ether (also known as bis(2-chloroethyl) ether) in various organic solvents. This information is critical for its application in organic synthesis, as a solvent for fats, resins, and in other industrial processes. This document summarizes available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and provides essential safety and handling information through logical workflow diagrams.
Core Topic: Solubility Profile
2,2'-Dichlorodiethyl ether is a colorless liquid with a chlorinated solvent-like odor.[1] Its solubility in organic solvents is a key physical property influencing its use in various chemical processes. Generally, it is miscible with a range of polar organic solvents but exhibits poor solubility in nonpolar aliphatic hydrocarbons.
Quantitative Solubility Data
Precise quantitative data on the solubility of 2,2'-Dichlorodiethyl ether in a wide array of organic solvents is not extensively documented in publicly available literature. However, some specific solubility values have been reported and are summarized in the table below.
| Solvent | Chemical Formula | Temperature (°C) | Solubility |
| Ethanol | C₂H₅OH | 25 | 112.19 g/L[2] |
| Methanol | CH₃OH | 25 | 141.93 g/L[2] |
| Isopropanol | C₃H₈O | 25 | 82.28 g/L[2] |
| Water | H₂O | 20 | 10,200 mg/L[2][3] |
Qualitative Solubility Information
For many common organic solvents, the solubility of 2,2'-Dichlorodiethyl ether is described in qualitative terms, primarily as "miscible" or "insoluble."
| Solvent Class | Examples | Solubility Profile |
| Alcohols | Ethanol, Methanol | Soluble/Miscible[1][2] |
| Ethers | Diethyl ether | Soluble/Miscible[1][2] |
| Ketones | Acetone | Soluble/Miscible[1][2] |
| Aromatic Hydrocarbons | Benzene, Toluene | Miscible[1][2] |
| Chlorinated Solvents | Chloroform, Carbon Tetrachloride | Expected to be soluble (based on "like dissolves like" principle) |
| Aliphatic Hydrocarbons | Hexane, Heptane, Paraffin Hydrocarbons | Insoluble[1][2] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for specific applications, the following experimental protocols provide a framework for determination.
Visual Miscibility Assessment
This is a straightforward qualitative method to determine if two liquids are miscible.
Methodology:
-
Preparation: In a clear, sealed container (e.g., a glass vial with a screw cap), add a known volume of the organic solvent.
-
Addition of Solute: Incrementally add small volumes of 2,2'-Dichlorodiethyl ether to the solvent.
-
Mixing: After each addition, securely cap the container and agitate it thoroughly.
-
Observation: Allow the mixture to stand and observe. The formation of a single, clear liquid phase indicates miscibility. If the mixture becomes cloudy or separates into distinct layers, the substances are immiscible or partially miscible.
Gravimetric Method for Quantitative Solubility
This method is used to determine the exact solubility of a solute in a solvent at a specific temperature.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 2,2'-Dichlorodiethyl ether to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached and the solution is saturated.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the constant temperature until any undissolved 2,2'-Dichlorodiethyl ether has settled.
-
Carefully extract a known volume of the clear, saturated supernatant using a pipette.
-
-
Solvent Evaporation:
-
Transfer the known volume of the saturated solution to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to evaporate).
-
-
Quantification:
-
Once the solvent has completely evaporated, weigh the container with the remaining 2,2'-Dichlorodiethyl ether residue.
-
The mass of the dissolved ether is the final weight minus the initial weight of the empty container.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Mandatory Visualizations
Experimental Workflow for Miscibility Determination
Caption: A logical workflow for the visual determination of miscibility.
Safety and Handling Protocol for 2,2'-Dichlorodiethyl Ether
Caption: Essential safety precautions for handling 2,2'-Dichlorodiethyl ether.
References
An In-Depth Technical Guide to the Thermodynamic Properties of Dichlorodiethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known thermodynamic properties of dichlorodiethyl ether (bis(2-chloroethyl) ether), a significant industrial solvent and chemical intermediate. This document consolidates key data on its physical and thermodynamic characteristics, outlines experimental methodologies for their determination, and presents a visual representation of a common synthesis workflow. The information is intended to support research, safety protocols, and process development in scientific and industrial settings.
Introduction
Dichlorodiethyl ether (C₄H₈Cl₂O), also known as bis(2-chloroethyl) ether, is a colorless liquid with a chlorinated solvent-like odor.[1] It finds application as a solvent for resins, oils, and lacquers, as well as in the textile industry and organic synthesis.[2] A thorough understanding of its thermodynamic properties is crucial for safe handling, process design, and modeling its environmental fate. This guide summarizes the available data on its key thermodynamic parameters.
Physical and Thermodynamic Properties
A compilation of the fundamental physical and thermodynamic properties of dichlorodiethyl ether is presented in the following tables.
Table 1: General and Physical Properties of Dichlorodiethyl Ether
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈Cl₂O | [3] |
| Molecular Weight | 143.01 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Odor | Chlorinated solvent-like | [1] |
| Melting Point | -51.9 °C (-61.4 °F) | |
| Boiling Point | 177-178 °C (351-352 °F) at 1013 hPa | |
| Density | 1.22 g/cm³ at 20 °C | [5] |
| Flash Point | 55 °C (131 °F) - closed cup | |
| Autoignition Temperature | 365 °C (689 °F) | |
| Explosive Limits | 0.8% (v/v) |
Table 2: Thermodynamic Properties of Dichlorodiethyl Ether
| Property | Value | Temperature (K) | Pressure | Source(s) |
| Enthalpy of Fusion (ΔfusH) | 8.39 kJ/mol | 226.5 | - | [6] |
| Enthalpy of Vaporization (ΔvapH) | 49.8 kJ/mol | 312 | - | [7] |
| 45.24 kJ/mol | 273 | - | [8] | |
| Liquid Heat Capacity (Cp,liquid) | 207.81 J/(mol·K) | 293.15 | - | [9] |
| 253 J/(mol·K) | 295 | - | [9] | |
| Vapor Pressure | 1.07 hPa (0.80 mmHg) | 293.15 (20 °C) | - | |
| 0.7 mmHg | 291.15 (18 °C) | - | [10] |
Experimental Protocols
Detailed experimental protocols for the determination of thermodynamic properties of dichlorodiethyl ether are not extensively published. However, standard methodologies for organic liquids can be applied.
Determination of Heat Capacity of a Liquid
The heat capacity of a liquid like dichlorodiethyl ether can be determined using calorimetry. A common method is the method of mixtures .[11]
Principle: A known mass of the liquid at a specific temperature is mixed with a known mass of a substance (often water) at a different temperature in a calorimeter. By measuring the final equilibrium temperature, the specific heat capacity of the liquid can be calculated based on the principle of energy conservation, where the heat lost by the hotter substance equals the heat gained by the colder substance and the calorimeter.[11]
Apparatus:
-
Calorimeter with a stirrer and lid[11]
-
Two thermometers[11]
-
Weighing balance[11]
-
Heating apparatus (e.g., beaker with water on a hot plate)[11]
-
The liquid sample (dichlorodiethyl ether)
-
A reference substance with a known heat capacity (e.g., water)
Procedure Outline:
-
Measure the mass of the empty calorimeter with the stirrer and lid.
-
Add a known mass of the reference liquid (e.g., water) to the calorimeter and measure its initial temperature.
-
Heat a known mass of dichlorodiethyl ether to a specific temperature.
-
Quickly transfer the heated dichlorodiethyl ether to the calorimeter.
-
Stir the mixture and record the final equilibrium temperature.
-
Calculate the heat capacity using the principle of heat exchange.
A more advanced and precise method involves using a differential scanning calorimeter (DSC) , which measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[12]
Determination of Enthalpy of Formation
The standard enthalpy of formation of an organic compound is typically determined indirectly through its enthalpy of combustion .[13]
Principle: The compound is completely combusted in a bomb calorimeter in the presence of excess oxygen. The heat released during the combustion is measured. Using Hess's Law, the standard enthalpy of formation can be calculated from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl in the case of dichlorodiethyl ether).[13][14]
Apparatus:
-
Bomb calorimeter
-
Oxygen source
-
Ignition system
-
Sample of dichlorodiethyl ether of known mass and purity
-
Benzoic acid (for calibration)
Procedure Outline:
-
Calibrate the bomb calorimeter by combusting a known mass of benzoic acid.
-
Place a known mass of dichlorodiethyl ether in the sample holder within the bomb.
-
Pressurize the bomb with excess oxygen.
-
Immerse the bomb in a known quantity of water in the calorimeter.
-
Ignite the sample and record the temperature change of the water.
-
Calculate the heat of combustion of dichlorodiethyl ether.
-
Apply corrections (e.g., for the formation of nitric acid from residual nitrogen in the bomb) to obtain the standard enthalpy of combustion.
-
Calculate the standard enthalpy of formation using the standard enthalpies of formation of the products. For sulfur-containing compounds, a rotating-bomb calorimeter is required.[15]
Synthesis Workflow
Dichlorodiethyl ether is commonly synthesized from diethylene glycol. The following diagram illustrates a typical laboratory-scale synthesis workflow.
Caption: Synthesis of Dichlorodiethyl Ether from Diethylene Glycol and Thionyl Chloride.
Reactivity and Safety Considerations
Dichlorodiethyl ether can form explosive peroxides upon exposure to air and light.[16] It is also flammable and can react vigorously with strong oxidizing agents.[11] When heated to decomposition, it may emit toxic fumes of hydrogen chloride and phosgene.[13] Due to its toxicity and potential carcinogenicity, appropriate personal protective equipment and handling procedures are essential when working with this compound.
Conclusion
This guide has consolidated the available thermodynamic and physical property data for dichlorodiethyl ether. While key parameters such as boiling point, melting point, and enthalpies of phase change are documented, there is a notable lack of experimental data for the standard enthalpy of formation and standard molar entropy. The provided outlines of experimental protocols offer a basis for the determination of these properties. The synthesis workflow diagram provides a clear visual representation of a common preparative method. It is recommended that further experimental and computational studies be conducted to fill the existing data gaps for this industrially important compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. physicsmax.com [physicsmax.com]
- 3. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 4. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DICHLOROETHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 6. Bis(2-chloroethyl) ether (CAS 111-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Bis(2-chloroethyl) ether [webbook.nist.gov]
- 8. chemeo.com [chemeo.com]
- 9. Bis(2-chloroethyl) ether [webbook.nist.gov]
- 10. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. jpyro.co.uk [jpyro.co.uk]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bis(2-chloroethyl) ether [webbook.nist.gov]
An In-depth Technical Guide to the Safe Handling of 2,2-Dichlorodiethyl Ether
For researchers, scientists, and drug development professionals, a thorough understanding of the hazards associated with 2,2-Dichlorodiethyl ether is paramount for ensuring laboratory safety. This guide provides comprehensive safety protocols and handling precautions for this highly toxic and flammable compound.
Core Safety and Hazard Information
This compound, also known as bis(2-chloroethyl) ether, is a clear, colorless liquid with a distinctive sweet or sometimes nauseating odor.[1][2][3][4] It is denser than water and is not soluble in it.[1][2][3][4] This chemical poses significant health risks, being toxic through inhalation, skin absorption, and ingestion.[1][3][5] It is classified as a flammable liquid and its vapors can form explosive mixtures with air.[6][7] Furthermore, it is a suspected carcinogen.[4][7][8][9]
Physicochemical and Toxicity Data
A summary of key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Physical Properties | |
| Molecular Formula | C4H8Cl2O[10][11] |
| Molecular Weight | 143.01 g/mol [4][11] |
| Boiling Point | 177 - 180 °C (351 - 356 °F)[12][13] |
| Melting Point | -50 to -58 °F (-45.5 to -50 °C)[1][12][14] |
| Flash Point | 131 °F (55 °C)[1][2][3][4] |
| Specific Gravity | 1.22[1][4] |
| Vapor Density | 4.93 (Air = 1)[1][4] |
| Vapor Pressure | 0.7 mmHg at 20 °C (68 °F)[1][14] |
| Toxicity Data | |
| Oral LD50 (rat) | 75 mg/kg[8][15] |
| Dermal LD50 (rabbit) | 90 mg/kg[8] |
| Inhalation LC50 (rat, 4h) | 0.3 mg/L[8] |
| IDLH (Immediately Dangerous to Life or Health) | 100 ppm[1][9][10][15] |
| Occupational Exposure Limits | |
| OSHA PEL (8-hour TWA) | 15 ppm[10] |
| NIOSH REL (10-hour TWA) | 5 ppm[10][14] |
| NIOSH STEL (15-minute) | 10 ppm[10][14] |
| ACGIH TLV (8-hour TWA) | 5 ppm[10] |
| ACGIH STEL | 10 ppm[10] |
Experimental Protocols for Safe Handling and Emergencies
Adherence to strict experimental protocols is crucial when working with this compound. The following sections detail methodologies for personal protection, spill response, and first aid.
Personal Protective Equipment (PPE) Protocol
All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][11] The following PPE is mandatory:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][11] A face shield may also be required.[15]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][11] Safety equipment suppliers recommend Silver Shield®/4H® and Barrier® for gloves.[10] Protective clothing materials such as Tychem® BR, Responder®, and TK are also recommended.[10]
-
Respiratory Protection: If exposure limits are exceeded or if there is a risk of inhalation, a NIOSH-approved respirator must be used.[6][11] For concentrations above 100 ppm, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is necessary.[10]
Spill Response Protocol
In the event of a spill, immediate and decisive action is required to mitigate the hazard. The following workflow should be followed:
Caption: Workflow for handling a this compound spill.
First Aid and Exposure Response Protocol
Immediate medical attention is critical following any exposure to this compound.[6][11] The following diagram outlines the initial response steps.
Caption: First aid response to this compound exposure.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[11] Keep containers tightly closed and protect from heat, sparks, and open flames.[11] Uninhibited this compound can form explosive peroxides upon exposure to air and light.[10]
-
Disposal: Dispose of waste in accordance with federal, state, and local regulations.[8] This chemical is considered a hazardous waste and should be handled by a licensed waste disposal company.[10]
Conclusion
This compound is a valuable chemical for various research and development applications, but it must be handled with the utmost care. By understanding its hazardous properties and strictly adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe working environment. Continuous safety training and a proactive approach to hazard mitigation are essential when working with this and other hazardous materials.
References
- 1. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 2,2'-DICHLORODIETHYL ETHER [yufenggp.com]
- 3. 2,2'-Dichlorodiethyl ether | 111-44-4 [chemicalbook.com]
- 4. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Use Of Dichlorodiethyl Ether [yufenggp.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. stobec.com [stobec.com]
- 9. DICHLOROETHYL ETHER | Occupational Safety and Health Administration [osha.gov]
- 10. nj.gov [nj.gov]
- 11. 2,2'-Dichlorodiethyl ether(111-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. DICHLOROETHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Dichloroethyl ether [cdc.gov]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Unraveling the Reactivity of 2,2-Dichlorodiethyl Ether: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive analysis of the mechanism of action of 2,2-dichlorodiethyl ether in chemical reactions. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles governing its reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.
Core Mechanism: A Bifunctional Electrophile Primed for Nucleophilic Attack
This compound, also known as bis(2-chloroethyl) ether, is a versatile bifunctional organic compound. Its reactivity is primarily dictated by the two chloroethyl groups, which render the terminal carbon atoms electrophilic and susceptible to nucleophilic attack. The ether linkage is generally stable under typical nucleophilic substitution conditions.
The principal mechanism of action for this compound in most of its productive reactions is bimolecular nucleophilic substitution (SN2) . In this concerted mechanism, a nucleophile attacks the carbon atom bearing a chlorine atom, leading to the simultaneous displacement of the chloride ion (a good leaving group). This process results in the formation of a new covalent bond between the nucleophile and the carbon atom.
The bifunctionality of this compound allows for sequential or double substitution, making it a valuable building block for the synthesis of a variety of important organic molecules, including heterocyclic compounds and crown ethers.
Quantitative Analysis of Reaction Parameters
While extensive kinetic studies specifically detailing the rate constants and activation energies for a wide range of nucleophiles with this compound are not abundantly available in recent literature, the general principles of SN2 reactions apply. The rate of reaction is dependent on the concentration of both the this compound and the nucleophile.
Table 1: Factors Influencing the Rate of SN2 Reactions of this compound
| Factor | Effect on Reaction Rate | Rationale |
| Nucleophile Strength | Stronger nucleophiles increase the rate. | A more potent nucleophile can more effectively attack the electrophilic carbon. |
| Solvent | Polar aprotic solvents are preferred. | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |
| Temperature | Increasing temperature generally increases the rate. | Provides the necessary activation energy for the reaction to proceed. |
| Steric Hindrance | Less hindered nucleophiles and substrates react faster. | The backside attack characteristic of the SN2 mechanism is sensitive to steric bulk. |
Key Reactions and Experimental Protocols
This compound is a key precursor in several important synthetic transformations. Below are detailed protocols for two of its most notable applications.
Synthesis of Dibenzo-18-crown-6
The reaction of this compound with catechol in the presence of a base is a classic method for the synthesis of dibenzo-18-crown-6, a valuable crown ether. Computational studies have supported an intramolecular SN2 mechanism for the final ring-closing step, with the cation (e.g., Na⁺ or K⁺) playing a crucial role as a template, organizing the precursor for cyclization.[1]
Experimental Protocol:
A solution of catechol and sodium hydroxide (B78521) in n-butanol is heated to reflux. A solution of this compound in n-butanol is then added dropwise over a period of two hours with continuous stirring. After the initial reaction, more sodium hydroxide is added, followed by another portion of this compound. The mixture is refluxed for an extended period to ensure complete reaction.[2]
Workflow for Dibenzo-18-crown-6 Synthesis
Caption: Synthesis of Dibenzo-18-crown-6 from catechol and this compound.
Synthesis of Morpholine (B109124) Derivatives
This compound is a precursor for the synthesis of morpholine and its derivatives. The reaction with ammonia (B1221849) or primary amines leads to the formation of the morpholine ring through a double nucleophilic substitution.
Experimental Protocol for N-Alkylation (General):
For a typical N-alkylation, the primary amine is dissolved in a suitable solvent, and a base is added to neutralize the HCl formed during the reaction. This compound is then added, and the mixture is heated. The reaction progress is monitored, and upon completion, the product is isolated and purified. To achieve selective mono-alkylation and avoid the formation of di-alkylated byproducts, a large excess of the primary amine can be used, and the alkylating agent (this compound) is added slowly.
Logical Flow for Morpholine Synthesis
References
The Chloroether Cornerstone: A Technical Guide to the Historical Context and Discovery of Bis(2-chloroethyl) Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-chloroethyl) ether (BCEE), a halogenated ether with the chemical formula O(CH₂CH₂Cl)₂, has a history deeply rooted in the burgeoning field of industrial organic chemistry in the early 20th century. This technical guide provides an in-depth exploration of the historical context surrounding its discovery, early synthesis methods, and initial applications. While not a therapeutic agent, its toxicological profile and metabolic fate offer valuable insights for drug development professionals regarding the broader class of chloroalkyl ethers. This document details key historical experimental protocols for its synthesis, presents its physicochemical properties in a structured format, and visualizes its synthetic and metabolic pathways.
Historical Context and Discovery
Bis(2-chloroethyl) ether, also known as 2,2'-dichlorodiethyl ether, does not occur naturally. Its synthesis emerged from the industrial demand for solvents and chemical intermediates in the early 1900s. While the precise attribution to a single chemist remains elusive due to its concurrent development in industrial and military research, it is reported to have been first synthesized around 1915 during investigations into mustard gas analogs and related alkylating agents.[1] Early production of BCEE was driven by its utility as a solvent for fats, waxes, greases, and esters.[2] It also found application as a constituent of paints and varnishes, a cleaning fluid for textiles, and in the purification of oils and gasoline.[2]
Its structural similarity to sulfur mustard (bis(2-chloroethyl) sulfide) led to its investigation for chemical warfare purposes, although it was not widely used as a weapon itself.[1] This historical association, however, underscored its significant toxicity from early on.
Physicochemical Properties
Bis(2-chloroethyl) ether is a colorless to pale yellow, nonflammable liquid with a distinct, pungent odor often described as being similar to chlorinated solvents or chloroform.[3][4][5] It is denser than water and possesses moderate solubility in water, while being highly soluble in most organic solvents.[1][3][4]
| Property | Value | Reference |
| Molecular Formula | C₄H₈Cl₂O | [3][6] |
| Molecular Weight | 143.01 g/mol | [3] |
| Boiling Point | 178 °C (352 °F) at 760 mmHg | [3] |
| Melting Point | -51.7 °C (-61.1 °F) | |
| Density | 1.22 g/mL at 20 °C | [3] |
| Vapor Pressure | 0.7 mmHg at 20 °C | |
| Water Solubility | 1.07 g/100 mL at 20 °C | |
| Log P (octanol-water) | 1.29 | |
| CAS Number | 111-44-4 | [3][6] |
Key Experimental Protocols: Synthesis of Bis(2-chloroethyl) Ether
Several methods for the synthesis of bis(2-chloroethyl) ether have been historically significant. The following protocols represent key approaches from the early to mid-20th century.
Dehydration of Ethylene (B1197577) Chlorohydrin with Sulfuric Acid
This method, referenced in a 1921 publication by Kamm and Waldo in the Journal of the American Chemical Society, was a common early approach.[7]
Reaction:
2 HOCH₂CH₂Cl + H₂SO₄ (conc.) → O(CH₂CH₂Cl)₂ + H₂O
Protocol:
-
In a reaction flask equipped with a stirrer and a condenser, carefully add two equivalents of ethylene chlorohydrin.
-
Slowly, and with cooling, add one equivalent of concentrated sulfuric acid to the ethylene chlorohydrin.
-
Heat the mixture gently to initiate the dehydration reaction.
-
The reaction proceeds with the formation of water and bis(2-chloroethyl) ether.
-
Upon completion of the reaction, the mixture is cooled and the organic layer is separated.
-
The crude bis(2-chloroethyl) ether is then purified by distillation.
Reaction of Diethylene Glycol with Thionyl Chloride
A prevalent laboratory and industrial method involves the chlorination of diethylene glycol using thionyl chloride.[8]
Reaction:
HOCH₂CH₂OCH₂CH₂OH + 2 SOCl₂ → O(CH₂CH₂Cl)₂ + 2 SO₂ + 2 HCl
Protocol:
-
In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), place one equivalent of diethylene glycol.
-
Slowly add two equivalents of thionyl chloride from the dropping funnel with constant stirring. The reaction is exothermic and should be cooled in an ice bath.
-
After the addition is complete, the reaction mixture is gently refluxed until the evolution of gases ceases.
-
The excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude bis(2-chloroethyl) ether is then purified by vacuum distillation.[8]
Biological Activity and Signaling Pathways
The primary biological effects of bis(2-chloroethyl) ether are characterized by its toxicity, including severe irritation to the respiratory tract, skin, and eyes, and its classification as a probable human carcinogen.[2][9] There is limited information on specific signaling pathways being modulated by BCEE in the context of drug action. However, its metabolism provides insight into its mechanism of toxicity.
Metabolic Pathway
Animal studies have shown that bis(2-chloroethyl) ether is metabolized in the liver.[10][11] The predominant metabolic pathway involves hydroxylation, leading to the formation of thiodiglycolic acid, which is then excreted in the urine.[10][11][12] This metabolic activation is thought to be a key step in its toxic and carcinogenic effects.
Caption: Metabolic pathway of bis(2-chloroethyl) ether.
Toxicological Mechanisms
The toxicity of bis(2-chloroethyl) ether is likely related to its ability to act as an alkylating agent, similar to other chloroalkyl compounds. The reactive chloroethyl groups can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular damage, mutagenesis, and carcinogenesis. While specific signaling pathways have not been extensively elucidated, it is plausible that pathways involved in cellular stress response, DNA damage repair, and apoptosis are affected upon exposure.
Experimental Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of bis(2-chloroethyl) ether from diethylene glycol and thionyl chloride is a representative example of its laboratory preparation.
Caption: General workflow for BCEE synthesis.
Conclusion
Bis(2-chloroethyl) ether stands as a historical example of a simple, yet industrially significant, organic compound whose utility was paralleled by its toxicity. For researchers in drug development, the study of BCEE and its analogs offers a valuable case study in the structure-activity relationships of chloroalkyl ethers, highlighting the importance of understanding metabolic activation and potential for alkylating activity in assessing the safety of novel chemical entities. The historical synthesis methods, while effective, also underscore the evolution of laboratory safety and environmental considerations in chemical synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. epa.gov [epa.gov]
- 3. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DICHLOROETHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 5. The Use Of Dichlorodiethyl Ether [yufenggp.com]
- 6. canada.ca [canada.ca]
- 7. CN104557476B - The synthetic method of two (2-haloethyl) ethers - Google Patents [patents.google.com]
- 8. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 9. nj.gov [nj.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,2-Dichlorodiethyl Ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dichlorodiethyl ether (also known as bis(2-chloroethyl) ether or DCEE) is a versatile organic compound with the formula O(CH₂CH₂Cl)₂. It is a colorless liquid with a chlorinated solvent-like odor.[1] While it has historical applications as a solvent for fats, oils, waxes, and in the textile industry, its primary role in modern organic synthesis is as a reactive intermediate and a specialized solvent for specific applications.[2][3] Its high boiling point and stability make it suitable for reactions requiring elevated temperatures.[4] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for safe handling and for designing experimental setups.
| Property | Value | References |
| Molecular Formula | C₄H₈Cl₂O | [1] |
| Molecular Weight | 143.01 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Odor | Chlorinated solvent-like | [1] |
| Boiling Point | 176-178 °C | [4] |
| Melting Point | -47 °C | |
| Density | 1.22 g/mL at 25 °C | |
| Flash Point | 55 °C (131 °F) | [4] |
| Solubility | Insoluble in water; miscible with alcohols, diethyl ether, and hydrocarbon solvents. | [4] |
Table 1: Physical and Chemical Properties of this compound
Applications in Organic Synthesis
This compound serves two primary roles in organic synthesis: as a reactant for the synthesis of heterocyclic compounds and as a high-boiling point solvent in specific reactions.
Synthesis of Morpholine (B109124) Derivatives
A significant application of this compound is as a precursor in the synthesis of N-substituted morpholines. The two chloroethyl groups are susceptible to nucleophilic substitution by primary amines, leading to a cyclization reaction that forms the morpholine ring. This is a robust method for preparing a wide range of N-alkyl and N-aryl morpholines, which are important structural motifs in many pharmaceuticals.
Experimental Protocol: Synthesis of N-Ethylmorpholine
This protocol describes the synthesis of N-ethylmorpholine from this compound and ethylamine (B1201723). The reaction is carried out without an additional solvent, with the ether acting as both reactant and reaction medium.
Materials:
-
This compound (572 g, 4 moles)
-
Ethylamine (540 g, 12 moles)
-
Reaction vessel equipped with a stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
In a suitable reaction vessel, heat this compound to 100-110 °C.
-
With continuous stirring, add ethylamine over a period of five hours.
-
After the addition is complete, stop stirring and maintain the temperature at 80-90 °C to allow for the separation of two liquid layers.
-
The upper layer, containing the N-ethylmorpholine product, is carefully separated.
-
The crude product is then purified by distillation.
Expected Outcome:
-
Product: N-Ethylmorpholine
-
Boiling Point: 130-153 °C
-
Yield: Approximately 68%
-
Purity: ~97%
Synthesis of Crown Ethers
This compound is a key building block in the synthesis of certain crown ethers, such as dibenzo-18-crown-6. In the presence of a base, it reacts with catechols in a Williamson ether synthesis-type reaction to form the macrocyclic polyether structure.
Logical Relationship: Synthesis of Dibenzo-18-crown-6
The following diagram illustrates the key reactants and the resulting product in the synthesis of dibenzo-18-crown-6.
References
Application Notes and Protocols: 2,2-Dichlorodiethyl Ether as a Chemical Intermediate in the Synthesis of N-Aryl Morpholine Scaffolds for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dichlorodiethyl ether, also known as bis(2-chloroethyl) ether, is a versatile and reactive chemical intermediate with significant applications in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing two reactive chloroethyl groups, makes it an excellent electrophile for various nucleophilic substitution reactions.[2] A primary application of this compound in pharmaceutical synthesis is the construction of the morpholine (B109124) ring, a privileged scaffold in medicinal chemistry.[3][4]
The morpholine moiety is prevalent in a wide range of clinically used drugs and drug candidates due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and bioavailability.[5] N-aryl morpholine derivatives, in particular, are key structural motifs in many biologically active compounds, including central nervous system (CNS) active agents and kinase inhibitors.[5][6] For instance, morpholine-containing compounds have been investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[7]
These application notes provide detailed protocols and quantitative data for the synthesis of N-aryl morpholine derivatives using this compound as a key building block.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various substituted N-phenylmorpholine compounds via the reaction of the corresponding aniline (B41778) with this compound.
| Entry | Substituted Aniline | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Aniline | N-Phenylmorpholine | 150°C, 24 hours, Triethylamine (B128534) | 80.4 | [8] |
| 2 | 3,5-Dimethylaniline | N-(3,5-Dimethylphenyl)morpholine | 150°C, 24 hours, Triethylamine | 52.0 | [8] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Morpholines
This protocol describes the synthesis of N-aryl morpholines from the corresponding anilines and this compound. The following procedure is a representative example for the synthesis of N-(4-methoxyphenyl)morpholine.
Materials:
-
p-Anisidine
-
This compound (excess)
-
Triethylamine
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Activated carbon
-
Water
Equipment:
-
High-pressure reaction vessel
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Apparatus for distillation under reduced pressure
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine p-anisidine, a molar excess of this compound (serving as both reactant and solvent), and triethylamine (approximately 2-5 molar equivalents relative to the aniline).
-
Reaction: Seal the vessel and heat the mixture to 150-160°C with vigorous stirring. Maintain this temperature for 24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess this compound by distillation under reduced pressure.
-
Extraction: To the cooled residue, add water and extract the product with ethyl acetate (2 x 300 mL for a 50g scale reaction).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Decolorize the solution with activated carbon, then filter.
-
Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain the pure N-(4-methoxyphenyl)morpholine.
Mandatory Visualization
Caption: General reaction scheme for the synthesis of N-aryl morpholines.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Signaling Pathways in Schizophrenia: emerging targets and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2'-Dichlorodiethyl Ether in Alkylating Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2,2'-dichlorodiethyl ether as a key bifunctional alkylating agent in the synthesis of various heterocyclic compounds, including N-substituted morpholines, crown ethers, and 1,4-dithiane (B1222100). The protocols are designed to be a valuable resource for professionals in organic synthesis and drug development.
Synthesis of N-Substituted Morpholines
2,2'-Dichlorodiethyl ether is a crucial reagent for the synthesis of the morpholine (B109124) scaffold, a privileged structure in medicinal chemistry. The reaction involves the double N-alkylation of a primary amine.
General Reaction Scheme:
Experimental Protocol:
A primary amine is reacted with bis(2-chloroethyl) ether, often in the presence of a base to neutralize the HCl generated. The reaction can also be carried out without a solvent, using an excess of the amine to act as both reactant and base.
Example: Synthesis of N-Ethylmorpholine
To a reaction vessel, 572 g (4 moles) of bis(2-chloroethyl) ether is heated to 100-110 °C. Over a period of 5 hours, 540 g (12 moles) of ethylamine (B1201723) is added with stirring. After the addition is complete, stirring is stopped, and the temperature is maintained at 80-90 °C to allow the mixture to separate into two layers. The upper layer, containing the N-ethylmorpholine, is then separated and purified by distillation.[1]
Quantitative Data for N-Substituted Morpholine Synthesis:
| Primary Amine (R-NH₂) | Product | Reaction Conditions | Yield (%) | Reference |
| Ethylamine | N-Ethylmorpholine | 100-110 °C, then 80-90 °C, neat | 68 | [1] |
| Methylamine | N-Methylmorpholine | Similar to ethylamine synthesis | - | [1] |
| n-Butylamine | N-Butylmorpholine | Heated to ~200 °C, neat | - | [1] |
| Propylamine | N-Propylmorpholine | - | - | [1] |
Note: Yields can vary depending on the specific amine and reaction conditions. Optimization may be required for different substrates.
Caption: Synthesis of N-Substituted Morpholines.
Synthesis of Crown Ethers
2,2'-Dichlorodiethyl ether is a key building block in the synthesis of crown ethers, which are valuable phase-transfer catalysts and complexing agents. A classic example is the synthesis of dibenzo-18-crown-6 (B77160) from catechol.
General Reaction Scheme:
Experimental Protocol: Synthesis of Dibenzo-18-crown-6
In a 5-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, 1.5 liters of n-butanol and 168 g (1.53 moles) of catechol are added. The mixture is stirred and heated to reflux, and a solution of 122 g (3.05 moles) of sodium hydroxide (B78521) pellets in a minimal amount of water is carefully added. A solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol is then added dropwise over 2 hours while maintaining reflux. After an additional hour of reflux, the mixture is cooled to 90 °C, and another 122 g (3.05 moles) of sodium hydroxide is added. The mixture is refluxed for 30 minutes, followed by the dropwise addition of a second portion of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol. The reaction is refluxed for an additional 2 hours. After cooling, the product is isolated by filtration and purified.
Quantitative Data for Dibenzo-18-crown-6 Synthesis:
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |
| Catechol | bis(2-chloroethyl) ether | NaOH | n-Butanol | - |
Note: The Organic Syntheses procedure does not state a final yield for this specific improved method, but it is an enhancement of a previously reported method.
Caption: Synthesis of Dibenzo-18-crown-6.
O-Alkylation of Phenols
The Williamson ether synthesis can be employed to react phenols with 2,2'-dichlorodiethyl ether, leading to the formation of bis-phenoxy ether derivatives. This reaction is typically carried out in the presence of a base to deprotonate the phenol.
General Reaction Scheme:```
2 Ar-OH + (ClCH₂CH₂)₂O + 2 Base → Ar-O-CH₂CH₂-O-CH₂CH₂-O-Ar + 2 Base·HCl
Caption: O-Alkylation of Phenols.
Synthesis of 1,4-Dithiane
2,2'-Dichlorodiethyl ether can be used as a starting material for the synthesis of 1,4-dithiane, a sulfur-containing heterocycle. This reaction involves the displacement of the chloride leaving groups by a sulfur nucleophile.
General Reaction Scheme:
Please note: A direct, detailed experimental protocol for the synthesis of 1,4-dithiane specifically from 2,2'-dichlorodiethyl ether and sodium sulfide (B99878) with quantitative data was not found in the searched literature. The following is a general proposed method based on analogous reactions.
Proposed Experimental Protocol:
In a round-bottom flask, sodium sulfide nonahydrate is dissolved in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water. 2,2'-Dichlorodiethyl ether is then added to the solution. The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by gas chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated. The crude 1,4-dithiane can be purified by distillation or recrystallization.
Quantitative Data:
Quantitative data for this specific reaction is not currently available in the searched literature.
Caption: Synthesis of 1,4-Dithiane.
References
Application Notes and Protocols for the Analytical Detection of 2,2'-Dichlorodiethyl Ether
Introduction
2,2'-Dichlorodiethyl ether, also known as bis(2-chloroethyl) ether (BCEE), is a synthetic organic compound used as a solvent, in paint and varnish formulations, and as an intermediate in the manufacturing of pesticides.[1][2][3] Due to its toxicity and potential carcinogenicity, monitoring its presence in environmental and industrial samples is of significant importance.[3][4] This document provides detailed application notes and protocols for the analytical detection of 2,2'-Dichlorodiethyl ether, intended for researchers, scientists, and drug development professionals. The methods described primarily focus on gas chromatography (GC) based techniques, which are widely employed for the analysis of semi-volatile organic compounds like BCEE.
Analytical Methods Overview
Several analytical methods have been developed and validated for the determination of 2,2'-Dichlorodiethyl ether in various matrices, particularly in water and air. The U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH) have established standardized methods. The primary analytical technique is gas chromatography coupled with various detectors, including Flame Ionization Detector (FID), Electron Capture Detector (ECD), Hall Electrolytic Conductivity Detector (HECD), Fourier Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the detection of 2,2'-Dichlorodiethyl ether.
| Method | Matrix | Analytical Technique | Detector | Detection Limit | Quantitation Limit | Recovery | Precision (RSD) |
| EPA Method 8430 | Aqueous | Direct Aqueous Injection GC | FT-IR / TCD | 46 ng (MIQ) | - | - | - |
| EPA Method 611 | Municipal and Industrial Wastewater | GC | Halide Specific Detector | 0.3 µg/L | - | - | 0.35 x avg. recovery + 0.36 |
| EPA Method 1625 | Water | GC/MS | Mass Spectrometry | - | - | - | - |
| EPA Method 8250 | Solid Waste, Groundwater | GC/MS (Packed Column) | Mass Spectrometry | 5.7 µg/L | - | - | 0.35 x avg. recovery + 0.10 µg/L |
| EPA Method 8270 | Solid Waste, Groundwater | GC/MS (Capillary Column) | Mass Spectrometry | - | - | - | - |
| NIOSH Method 1004 | Air | GC | FID | 0.01 mg/sample | - | - | 0.007 |
MIQ: Minimum Identifiable Quantity
Experimental Protocols
Protocol 1: Analysis of 2,2'-Dichlorodiethyl Ether in Aqueous Samples by Direct Aqueous Injection GC/FT-IR (Based on EPA Method 8430)
This method is suitable for the analysis of water-soluble compounds like 2,2'-Dichlorodiethyl ether and its hydrolysis products.[5][6][7]
1. Sample Preparation
-
1.1. Filtration: Filter the aqueous sample through a 0.45-µm filter to remove particulate matter.[5]
-
1.2. Surrogate Spiking: For quality control, a surrogate compound should be added to all samples, blanks, and standards.[5]
2. Instrumental Analysis
-
2.1. Gas Chromatograph (GC): Equipped with a Thermal Conductivity Detector (TCD) and a Fourier Transform Infrared (FT-IR) detector.
-
2.2. Column: A column suitable for the analysis of polar compounds in water.
-
2.3. Injection: Inject a 1-µL aliquot of the filtered sample directly into the GC.[5]
-
2.4. FT-IR Operation: During the elution of the water peak, the FT-IR detector should be bypassed using a switching valve to prevent damage to the KBr window.[5]
3. Quality Control
-
3.1. Calibration: Prepare a series of calibration standards in organic-free reagent water.
-
3.2. Method Blank: Analyze a method blank to ensure no contamination.
-
3.3. Matrix Spike: Spike a portion of the sample with a known concentration of the analyte to assess matrix effects.
Protocol 2: Analysis of 2,2'-Dichlorodiethyl Ether in Water by Liquid-Liquid Extraction and GC/MS (Based on EPA Methods 625/1625/8270)
This protocol is a general representation of methods involving solvent extraction followed by GC/MS analysis, which is a common approach for semi-volatile organic compounds in water.[8][9]
1. Sample Preparation: Liquid-Liquid Extraction
-
1.1. Sample Collection: Collect water samples in 1-liter amber glass containers with Teflon-lined caps. Preserve samples by storing them at ≤6 °C and protecting them from light. If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter.[8]
-
1.2. pH Adjustment: Adjust the sample pH to >11 with NaOH and extract with methylene (B1212753) chloride. Then, adjust the pH to <2 with H₂SO₄ and perform a second extraction with methylene chloride.
-
1.3. Extraction: Perform a continuous liquid-liquid extraction with methylene chloride.[8]
-
1.4. Concentration: Concentrate the extract using a Kuderna-Danish (K-D) apparatus.[8]
-
1.5. Solvent Exchange: Exchange the solvent to hexane (B92381) if necessary for the specific GC column and detector.
2. Instrumental Analysis
-
2.1. Gas Chromatograph/Mass Spectrometer (GC/MS): An instrument equipped with a capillary column is recommended for better resolution.[9]
-
2.2. Column: A 30 m x 0.25 mm ID fused-silica capillary column coated with a 0.25 µm film of a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
2.3. Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
2.4. Injection: Inject 1-2 µL of the concentrated extract.
-
2.5. Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 35 to 500.
3. Quality Control
-
3.1. Internal Standard: Add a known amount of an internal standard to each sample extract before analysis.
-
3.2. Calibration Curve: Prepare a multi-point calibration curve.
-
3.3. Blanks and Spikes: Analyze method blanks, matrix spikes, and matrix spike duplicates.
References
- 1. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(2-chloroethyl) Ether - OEHHA [oehha.ca.gov]
- 3. The Use Of Dichlorodiethyl Ether [yufenggp.com]
- 4. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform-Infrared | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 8. DICHLOROETHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for the Synthesis of Morpholine Derivatives using 2,2'-Dichlorodiethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine (B109124) is a privileged heterocyclic scaffold frequently incorporated into the structures of biologically active compounds and approved pharmaceuticals.[1][2] Its presence often imparts favorable physicochemical properties, such as improved polarity, metabolic stability, and aqueous solubility.[1] One of the most direct and classical methods for synthesizing N-substituted morpholines is the double N-alkylation of a primary amine with 2,2'-dichlorodiethyl ether (also known as bis(2-chloroethyl) ether).[3] This reaction provides a straightforward route to a diverse range of 4-substituted morpholine derivatives.
The core of this synthesis involves the reaction of a primary amine (R-NH₂) with 2,2'-dichlorodiethyl ether. The amine acts as a nucleophile, displacing both chloride leaving groups in a sequential manner to form the six-membered morpholine ring. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
This document provides a detailed protocol for this synthesis, summarizes key reaction data, and presents workflows to guide researchers in applying this methodology.
General Reaction Scheme
The fundamental transformation is a cyclization reaction where a primary amine reacts with 2,2'-dichlorodiethyl ether to yield a 4-substituted morpholine.
Scheme 1: Synthesis of N-Substituted Morpholines

Caption: A primary amine undergoes a double N-alkylation with 2,2'-dichlorodiethyl ether in the presence of a base to form the corresponding 4-substituted morpholine.
Experimental Protocols
This section details a general, adaptable protocol for the synthesis of 4-substituted morpholines.
Protocol 1: Synthesis of 4-Phenylmorpholine (B1362484)
This protocol describes the synthesis of 4-phenylmorpholine from aniline (B41778) and 2,2'-dichlorodiethyl ether.
Materials:
-
Aniline
-
2,2'-Dichlorodiethyl ether (CAS: 111-44-4)[4]
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Solvent: e.g., Acetonitrile, N,N-Dimethylformamide (DMF), or a high-boiling alcohol like n-butanol
-
Ethyl acetate (B1210297) (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel, solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and the chosen solvent (e.g., acetonitrile, 10-15 mL per mmol of aniline).
-
Addition of Reagent: To the stirred suspension, add 2,2'-dichlorodiethyl ether (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetonitrile, approx. 82°C) and maintain this temperature.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) by observing the disappearance of the aniline spot. The reaction typically takes 12-24 hours.
-
Work-up (Quenching and Extraction):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid base (K₂CO₃) and wash it with a small amount of the solvent or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-phenylmorpholine.
-
Safety Note: 2,2'-Dichlorodiethyl ether is a toxic and corrosive compound and is considered a potential carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
The success of the synthesis is highly dependent on the nature of the primary amine, the solvent, the base, and the reaction temperature. The following table summarizes typical outcomes for the synthesis of various N-substituted morpholines using this method.
| Entry | Primary Amine (R-NH₂) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | Acetonitrile | Reflux | 18 | ~75% |
| 2 | Benzylamine | Na₂CO₃ | n-Butanol | Reflux | 16 | ~80% |
| 3 | Cyclohexylamine | K₂CO₃ | DMF | 100 | 12 | ~85% |
| 4 | 4-Methoxyaniline | K₂CO₃ | Acetonitrile | Reflux | 20 | ~70% |
| 5 | 3-Aminopyridine | Na₂CO₃ | n-Butanol | Reflux | 24 | ~65% |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency. These values are representative for illustrative purposes.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted morpholines.
Caption: General workflow for morpholine synthesis.
Application in Drug Discovery: Targeting Signaling Pathways
N-alkylated morpholine derivatives are of significant interest as potential anticancer agents, with many compounds investigated as inhibitors of the PI3K/Akt signaling pathway.[5] Dysregulation of this pathway is a common event in various human cancers, leading to increased cell proliferation and survival.[5]
The diagram below shows a simplified representation of the PI3K/Akt pathway and the inhibitory action of a hypothetical morpholine-containing drug.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
The Dual Role of 2,2'-Dichlorodiethyl Ether in Textiles: A Review of Industrial Applications and Associated Hazards
For Researchers, Scientists, and Drug Development Professionals
2,2'-Dichlorodiethyl ether, also known as bis(2-chloroethyl) ether, is a volatile organic compound that has seen historical use in the textile industry as a scouring agent, cleaning compound, and finishing agent.[1][2][3] Its strong solvency power makes it effective for dissolving oils, fats, waxes, and resins, which is beneficial in the preparation and treatment of fabrics.[1] However, its utility is overshadowed by significant health and safety concerns, including high toxicity and probable carcinogenicity, which have curtailed its widespread use in modern textile applications.[4]
This document provides an overview of the historical industrial applications of 2,2'-dichlorodiethyl ether in textiles, alongside a critical examination of the associated hazards. Due to the hazardous nature of this chemical and a lack of current, safe, and detailed experimental protocols in publicly available literature, this document will focus on its general role in textile finishing processes rather than providing specific, replicable methodologies.
Historical Applications in Textile Finishing
2,2'-Dichlorodiethyl ether has been utilized in several stages of textile processing, primarily due to its properties as a solvent.[5]
-
Scouring Agent: In the initial stages of textile preparation, the compound was used to remove impurities such as grease, wax, and oils from raw fibers like cotton and wool. This cleaning process is crucial for ensuring uniform dyeing and finishing later on.[1][3]
-
Solvent in Finishing Treatments: The chemical's ability to dissolve various compounds made it a component in certain finishing formulations.[2] Chemical finishing in textiles involves the application of various chemicals to impart desired properties like water repellency, wrinkle resistance, or a specific hand-feel.[6][7]
-
Cleaning Fluid: It has also been employed as a general cleaning fluid for textiles.[5]
The general workflow for applying a chemical finish to a textile, where a solvent like 2,2'-dichlorodiethyl ether might have been historically used, is outlined below.
Caption: A generalized workflow for the chemical finishing of textiles.
Quantitative Data and Physicochemical Properties
| Property | Value |
| CAS Number | 111-44-4[1] |
| Molecular Formula | C4H8Cl2O[8] |
| Molecular Weight | 143.01 g/mol [9] |
| Appearance | Colorless liquid[10] |
| Odor | Pungent, fruity, or chlorinated solvent-like[3] |
| Boiling Point | 178 °C (352 °F)[11] |
| Melting Point | -52 °C (-62 °F) |
| Flash Point | 55 °C (131 °F)[11] |
| Density | 1.22 g/cm³[8] |
| Solubility in Water | Slightly soluble |
Hazard Profile and Safety Precautions
The use of 2,2'-dichlorodiethyl ether is associated with significant health risks. It is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[4] Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract.[4] It is toxic if swallowed, inhaled, or absorbed through the skin.[3]
Given its hazardous nature, stringent safety protocols are mandatory when handling this chemical.
Caption: Key safety precautions for handling and storing 2,2'-dichlorodiethyl ether.
Conclusion
While 2,2'-dichlorodiethyl ether has historical applications in the textile industry as a solvent for scouring and finishing, its use has been largely discontinued (B1498344) in modern practices due to its significant toxicity and carcinogenic properties. Researchers and professionals should be aware of its hazardous nature and prioritize the use of safer alternatives in textile chemistry and other applications. The information provided here is for historical and safety awareness purposes and should not be construed as a recommendation for its use. Always consult the latest safety data sheets and regulatory guidelines before handling any hazardous chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. nj.gov [nj.gov]
- 3. The Use Of Dichlorodiethyl Ether [yufenggp.com]
- 4. epa.gov [epa.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Chemical finishing of textiles - Wikipedia [en.wikipedia.org]
- 7. fineotex.com [fineotex.com]
- 8. innospk.com [innospk.com]
- 9. DICHLOROETHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 10. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Use of Bis(2-chloroethyl) Ether in Lubricating Oil Dewaxing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-chloroethyl) ether, historically known by the trade name Chlorex, has been utilized as a solvent in the dewaxing of lubricating oils. This process is critical in the manufacturing of lubricating oils to ensure they maintain fluidity at low temperatures. The primary goal of dewaxing is to remove paraffinic waxes that can solidify and impede the performance of the lubricant in cold conditions. While newer solvent systems and catalytic dewaxing methods are now more common, understanding the principles and application of bis(2-chloroethyl) ether can be valuable for historical process evaluation and specialized research applications.
These application notes provide a detailed overview of the solvent dewaxing process using bis(2-chloroethyl) ether, including a comprehensive experimental protocol and relevant data. It is important to note that bis(2-chloroethyl) ether is a hazardous substance and all handling should be performed in accordance with strict safety protocols.
Principle of Solvent Dewaxing
Solvent dewaxing operates on the principle of fractional crystallization. A waxy lubricating oil feedstock is diluted with a solvent, in this case, bis(2-chloroethyl) ether. The mixture is then chilled to a predetermined temperature, causing the high-molecular-weight paraffin (B1166041) waxes to precipitate out of the solution as solid crystals. The dewaxed oil, which remains dissolved in the solvent, is then separated from the wax crystals by filtration. Finally, the solvent is removed from both the dewaxed oil and the wax fractions, typically through distillation and steam stripping, and recycled back into the process.
Experimental Protocols
The following protocols are compiled from historical accounts of the Chlorex dewaxing process and general solvent dewaxing principles. Specific parameters may need to be optimized based on the characteristics of the lubricating oil feedstock.
I. Materials and Equipment
-
Materials:
-
Waxy lubricating oil feedstock
-
Bis(2-chloroethyl) ether (Chlorex), analytical grade
-
Filter aid (e.g., diatomaceous earth)
-
Wash solvent (chilled bis(2-chloroethyl) ether)
-
Nitrogen gas, inert
-
-
Equipment:
-
Jacketed mixing vessel with an agitator
-
Chilling system capable of reaching and maintaining temperatures as low as -30°C
-
Rotary vacuum filter or a similar filtration apparatus
-
Solvent recovery system (distillation columns and steam strippers)
-
Viscometer
-
Pour point apparatus
-
Thermometers/thermocouples
-
Pressure gauges
-
Appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator, and a well-ventilated fume hood.
-
II. Experimental Workflow
Caption: Experimental workflow for lubricating oil dewaxing.
III. Detailed Protocol
-
Feedstock Preparation:
-
Heat the waxy lubricating oil feedstock to a temperature approximately 10-15°C above its cloud point to ensure all wax is dissolved. This is typically in the range of 40-60°C.
-
-
Solvent Mixing:
-
In the jacketed mixing vessel, add the pre-heated waxy oil.
-
With agitation, introduce bis(2-chloroethyl) ether to the oil. The solvent-to-oil ratio is a critical parameter and typically ranges from 2:1 to 4:1 by volume. The optimal ratio depends on the viscosity and wax content of the feedstock.
-
Maintain the temperature of the mixture above the cloud point to ensure a homogeneous solution.
-
-
Chilling and Wax Crystallization:
-
Begin to cool the oil-solvent mixture using the chilling system. A controlled cooling rate of 1-3°C per minute is recommended to promote the formation of large, easily filterable wax crystals.
-
Continue chilling until the desired filtration temperature is reached. This temperature is determined by the target pour point of the final dewaxed oil and is typically in the range of -15°C to -25°C.
-
During the chilling process, gentle agitation should be maintained to ensure uniform temperature distribution and prevent wax from settling on the vessel walls.
-
-
Filtration:
-
Prepare the rotary vacuum filter by pre-coating the filter drum with a thin layer of filter aid.
-
Transfer the chilled slurry of oil, solvent, and wax crystals to the filter trough.
-
Apply vacuum to draw the filtrate (dewaxed oil and solvent) through the filter cake, which is composed of the precipitated wax and filter aid.
-
Wash the filter cake with a stream of chilled bis(2-chloroethyl) ether to displace any remaining oil. The amount of wash solvent is typically 0.5 to 1.5 times the volume of the filter cake.
-
-
Solvent Recovery:
-
From Dewaxed Oil:
-
The filtrate is heated and fed into a series of distillation columns to separate the lower-boiling bis(2-chloroethyl) ether from the higher-boiling dewaxed oil.
-
The final traces of solvent are removed from the dewaxed oil by steam stripping under vacuum.
-
-
From Wax:
-
The wax cake is melted and subjected to a similar distillation and steam stripping process to recover the bis(2-chloroethyl) ether.
-
-
-
Product Analysis:
-
The resulting dewaxed lubricating oil should be analyzed for its key properties, including:
-
Pour Point (ASTM D97)
-
Kinematic Viscosity (ASTM D445)
-
Viscosity Index (ASTM D2270)
-
Yield of dewaxed oil (calculated as a percentage of the initial feedstock)
-
-
Data Presentation
The following table summarizes typical, albeit historical, data for a dewaxing process using bis(2-chloroethyl) ether. The exact values will vary depending on the specific feedstock and operating conditions.
| Parameter | Waxy Feedstock | Dewaxed Oil |
| Pour Point (°C) | +15 to +25 | -15 to -25 |
| Kinematic Viscosity @ 40°C (cSt) | Varies | Slightly Lower |
| Kinematic Viscosity @ 100°C (cSt) | Varies | Slightly Lower |
| Viscosity Index | Varies | Slightly Lower |
| Dewaxed Oil Yield (vol %) | - | 70 - 85 |
| Solvent to Oil Ratio (vol/vol) | - | 2:1 to 4:1 |
| Filtration Temperature (°C) | - | -15 to -25 |
Logical Relationships in Solvent Dewaxing
Caption: Key relationships in the solvent dewaxing process.
Safety Considerations
Bis(2-chloroethyl) ether is a toxic and hazardous chemical. It is classified as a probable human carcinogen and is readily absorbed through the skin. All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemically resistant gloves, safety goggles, and a lab coat. A respirator with appropriate cartridges may be necessary for certain operations. Consult the Safety Data Sheet (SDS) for bis(2-chloroethyl) ether before commencing any work.
Conclusion
The use of bis(2-chloroethyl) ether as a dewaxing agent for lubricating oils represents an important historical solvent-based separation technology. While largely superseded by more modern and safer alternatives, the fundamental principles and processes involved provide valuable insights into lubricating oil manufacturing. The protocols and data presented here serve as a comprehensive guide for researchers and professionals interested in this specific application. Strict adherence to safety protocols is paramount when handling bis(2-chloroethyl) ether.
Application Notes and Protocols for the Purification of Crude 2,2'-Dichlorodiethyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of crude 2,2'-Dichlorodiethyl ether (also known as bis(2-chloroethyl) ether or chlorex). The selection of an appropriate purification technique is critical to ensure the quality and purity of the final product, which is essential for its use as a chemical intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] This document outlines the most common and effective purification strategies, including fractional vacuum distillation and extractive workup, along with methods for purity assessment.
Physicochemical Data and Impurity Profile
A summary of the physical properties of 2,2'-Dichlorodiethyl ether and potential impurities is essential for selecting and optimizing a purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Solubility |
| 2,2'-Dichlorodiethyl ether | 143.01 | 178 | 1.22 | Insoluble in water; soluble in organic solvents.[2][3] |
| Diethylene glycol | 106.12 | 245 | 1.118 | Miscible with water; soluble in ethanol, acetone. |
| Thionyl chloride | 118.97 | 76 | 1.636 | Reacts with water. |
| Dioxane | 88.11 | 101 | 1.034 | Miscible with water and most organic solvents. |
| Hydrochloric acid | 36.46 | -85.05 | 1.18 (as 37% aq. solution) | Soluble in water. |
The primary impurities in crude 2,2'-Dichlorodiethyl ether often depend on the synthetic route. A common synthesis involves the reaction of diethylene glycol with thionyl chloride.[4][5] In this case, impurities may include unreacted starting materials and byproducts such as hydrochloric acid. Dioxane can also be a significant impurity in some preparations.[6]
Purification Methodologies
Two primary methods for the purification of crude 2,2'-Dichlorodiethyl ether are detailed below. The choice of method depends on the scale of the purification and the nature of the impurities.
Method 1: Fractional Vacuum Distillation
Fractional vacuum distillation is the most effective and commonly cited method for purifying 2,2'-Dichlorodiethyl ether, especially for removing impurities with different boiling points.[4][5] Distillation under reduced pressure is necessary to prevent thermal decomposition at its atmospheric boiling point.
Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
A thermometer should be placed at the head of the fractionating column to monitor the vapor temperature.
-
-
Charging the Flask:
-
Charge the crude 2,2'-Dichlorodiethyl ether into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
-
Applying Vacuum:
-
Slowly and carefully apply vacuum to the system. The pressure should be monitored with a manometer.
-
-
Distillation and Fraction Collection:
-
Gently heat the distillation flask using a heating mantle.
-
Collect any initial low-boiling fractions in a separate receiving flask. These may contain residual solvents or volatile impurities.
-
The main fraction of purified 2,2'-Dichlorodiethyl ether should be collected at the appropriate temperature and pressure. Different sources report slightly different conditions:
-
Once the temperature at the column head stabilizes within the expected range, switch to a clean receiving flask to collect the purified product.
-
Discontinue the distillation when the temperature either drops or rises significantly, or when only a small residue remains in the distillation flask.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before releasing the vacuum.
-
The collected purified liquid should be colorless.[4]
-
Method 2: Extractive Workup followed by Distillation
For crude products containing acidic impurities (e.g., from the use of thionyl chloride or hydrochloric acid) or water-soluble impurities like diethylene glycol, a preliminary extractive workup is recommended before distillation.
Protocol:
-
Dissolution:
-
Dissolve the crude 2,2'-Dichlorodiethyl ether in a suitable water-immiscible organic solvent, such as dichloromethane (B109758) or diethyl ether.
-
-
Aqueous Wash (Neutralization):
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer. Repeat the wash if necessary, checking the pH of the aqueous layer to ensure it is basic.
-
-
Aqueous Wash (Water):
-
Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
-
Aqueous Wash (Brine):
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water from the organic layer.
-
-
Drying:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask and let it stand for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator.
-
-
Final Purification:
-
Purify the resulting crude 2,2'-Dichlorodiethyl ether by fractional vacuum distillation as described in Method 1.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Method | Parameter Measured | Typical Purity Specification | Key Advantages | Limitations |
| Gas Chromatography (GC) | Chemical Purity (area %) | ≥99.0% | High resolution for volatile compounds, excellent for detecting residual solvents and byproducts.[7] | May require derivatization for non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity (area %) | ≥99.0% | Versatile for a wide range of compounds, including less volatile impurities.[8] | May have lower resolution for highly volatile impurities compared to GC. |
| Nuclear Magnetic Resonance (¹H NMR) | Structural Confirmation & Impurity Identification | Conforms to structure | Provides detailed structural information and can identify and quantify impurities with distinct signals. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Confirmation | Conforms to reference spectrum | Quick and easy method to confirm the presence of key functional groups and the absence of certain impurities (e.g., hydroxyl groups from diethylene glycol). | Not suitable for quantification of impurities. |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process and workflows for the purification of crude 2,2'-Dichlorodiethyl ether.
Caption: Decision workflow for selecting the appropriate purification strategy.
References
- 1. innospk.com [innospk.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Dichloroethyl ether [cdc.gov]
- 3. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 5. 2,2'-Dichlorodiethyl ether synthesis - chemicalbook [chemicalbook.com]
- 6. dn790006.ca.archive.org [dn790006.ca.archive.org]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dichlorodiethyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,2-Dichlorodiethyl ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient laboratory-scale synthesis involves the reaction of diethylene glycol with thionyl chloride (SOCl₂).[1][2] This method is favored for its relatively high yield and straightforward procedure. An alternative, though less common, method involves the reaction of ethylene (B1197577) oxide with hydrochloric acid.[2] A more traditional approach using pyridine (B92270) and benzene (B151609) is also documented but is generally avoided due to the use of hazardous solvents and longer reaction times.[3]
Q2: What is a typical expected yield for the diethylene glycol and thionyl chloride method?
A2: Reported yields for the synthesis of this compound from diethylene glycol and thionyl chloride are generally in the range of 75% to 86%.[1][3] The final yield is highly dependent on the specific reaction conditions, purity of reagents, and efficiency of the purification process.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety is paramount when synthesizing this compound. Key precautions include:
-
High Toxicity: this compound is highly toxic, a suspected carcinogen, and can be fatal if it comes into contact with the skin.[4][5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and safety goggles.
-
Corrosive Reagents: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts with water to release toxic gases (HCl and SO₂). It should be handled with extreme care.
-
Peroxide Formation: Ethers like this compound can form explosive peroxides upon exposure to air and light.[5][6] It is crucial to store the product in a tightly sealed, opaque container and to check for peroxides before any distillation.
-
Exothermic Reaction: The reaction between diethylene glycol and thionyl chloride can be exothermic. Therefore, slow, controlled addition of the thionyl chloride is necessary to manage the reaction temperature.
Troubleshooting Guide
Q4: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A4: Low yields can stem from several factors. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure a molar excess of thionyl chloride is used, as is common in reported procedures.[1] - Extend Reaction Time: If the reaction has not gone to completion, consider increasing the reflux time. Monitor the reaction progress using an appropriate analytical technique if possible. - Ensure Adequate Mixing: Use efficient stirring to ensure proper contact between the reactants. |
| Side Reactions | - Control Temperature: Maintain a controlled temperature during the addition of thionyl chloride to minimize unwanted side reactions. - Consider Alternative Chlorinating Agents: For sensitive substrates, harsher conditions with SOCl₂ might lead to degradation. The Appel reaction is an alternative for chlorination under milder conditions, which can prevent cleavage of the ether linkage.[4] |
| Losses During Workup and Purification | - Optimize Distillation: Ensure the vacuum distillation setup is efficient to prevent loss of product. Check for leaks in the vacuum system. - Proper Phase Separation: If an aqueous workup is performed, ensure complete separation of the organic and aqueous layers to avoid loss of product in the aqueous phase. |
| Reagent Quality | - Use Anhydrous Reagents: Thionyl chloride reacts with water. Ensure that the diethylene glycol and any solvents used are anhydrous. - Check Reagent Purity: Impurities in the starting materials can lead to side reactions and lower yields. |
Q5: The final product is discolored or contains impurities. How can I improve its purity?
A5: Product discoloration or the presence of impurities often points to side reactions or inadequate purification.
| Potential Cause | Troubleshooting Steps |
| Residual Acidic Impurities | - Neutralizing Wash: Before distillation, wash the crude product with a dilute basic solution (e.g., sodium bicarbonate) to remove any residual HCl or other acidic byproducts. |
| Side Products from Overheating | - Controlled Heating: Avoid excessive temperatures during the reaction and distillation, as this can lead to decomposition and the formation of colored impurities. |
| Inefficient Purification | - Fractional Distillation: If simple distillation does not provide sufficient purity, consider using a fractional distillation column to better separate the product from impurities with close boiling points. - Column Chromatography: For very high purity requirements, column chromatography can be employed, although this may not be practical for large-scale syntheses. |
| Peroxide Formation | - Test for Peroxides: Before distillation, always test for the presence of peroxides. If present, they must be removed (e.g., by washing with a ferrous sulfate (B86663) solution) to prevent a potential explosion. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from Diethylene Glycol and Thionyl Chloride
This protocol is a synthesis of commonly reported procedures.[1]
Materials:
-
Diethylene glycol
-
Thionyl chloride
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide (B78521) solution to neutralize HCl and SO₂ gas).
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a fume hood, assemble a clean, dry round-bottom flask with a magnetic stir bar, dropping funnel, and reflux condenser. Connect the gas outlet of the condenser to a gas trap.
-
Reactant Addition: Charge the round-bottom flask with diethylene glycol. Begin stirring and slowly add thionyl chloride from the dropping funnel. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain it for several hours until the evolution of gas ceases.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly add the crude product to a stirred, saturated solution of sodium bicarbonate to neutralize excess thionyl chloride and HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.
-
Quantitative Data from Literature
| Diethylene Glycol (moles) | Thionyl Chloride (moles) | Reaction Conditions | Yield (%) | Reference |
| 0.5 | 1.1 | Reflux for 3-4 hours | 86 | [1] |
| 2.0 | 4.1 | Dropwise addition, then heated to 100°C for 60 min | 76.8 | [3] |
| 3.0 | 6.1 | Dropwise addition at 70-75°C, then heated to 110°C for 90 min | 79.7 | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. 2,2'-Dichlorodiethyl ether synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. The Use Of Dichlorodiethyl Ether [yufenggp.com]
- 6. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Common side reactions and byproducts with 2,2-Dichlorodiethyl ether
Welcome to the technical support center for 2,2'-Dichlorodiethyl ether (CAS No. 111-44-4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions, byproducts, and troubleshooting during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2,2'-Dichlorodiethyl ether?
A1: 2,2'-Dichlorodiethyl ether (DCEE) is a toxic and combustible liquid. Key hazards include:
-
Peroxide Formation: Like many ethers, DCEE can form explosive peroxides upon exposure to air and light.[1][2][3][4][5] It is crucial to test for and remove peroxides before heating or distillation.
-
Hydrolysis: It reacts slowly with water or moisture to form corrosive hydrogen chloride (HCl).[1][3][4]
-
Toxicity: It is toxic if inhaled, swallowed, or absorbed through the skin, and is a suspected carcinogen.[6][7][8]
-
Reactivity: It can react violently with strong oxidizing agents, chlorosulfonic acid, and oleum.[1][3][4]
Q2: What are the most common side reactions when using DCEE as an alkylating agent?
A2: As a bifunctional primary alkyl halide, DCEE primarily undergoes nucleophilic substitution (SN2) reactions. However, side reactions can occur:
-
Elimination (E2): With strong, bulky bases, elimination reactions can compete with substitution, leading to the formation of 2-chloroethyl vinyl ether.[9][10][11] The ratio of substitution to elimination is influenced by the base strength, steric hindrance, and temperature.
-
Dialkylation: When reacting with primary amines or other nucleophiles with multiple reactive sites, over-alkylation can occur, leading to the formation of undesired byproducts.
-
Hydrolysis: The presence of water can lead to the formation of 2-chloroethanol (B45725) and HCl, which can complicate reactions and product purification.
Q3: How can I detect and remove peroxides from 2,2'-Dichlorodiethyl ether?
A3: Peroxide formation is a significant safety concern. Regular testing is essential, especially for previously opened containers.
-
Detection: Peroxides can be detected using commercially available test strips or by a potassium iodide test. A yellow to brown color upon addition of an acidified potassium iodide solution indicates the presence of peroxides.[2][5][12]
-
Removal: Peroxides can be removed by passing the solvent through a column of activated alumina (B75360) or by washing with a freshly prepared solution of iron(II) sulfate (B86663).[2][4][5] Caution: Never distill or evaporate DCEE to dryness, as this can concentrate explosive peroxides.[2]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low conversion of starting material | 1. Inactive Nucleophile: Incomplete deprotonation of the alcohol or other nucleophile. 2. Low Reaction Temperature: Insufficient energy for the reaction to proceed at an adequate rate. 3. Presence of Water: Hydrolysis of DCEE reduces its availability for the desired reaction. | 1. Ensure anhydrous conditions. Use a sufficiently strong and fresh base to generate the nucleophile. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use anhydrous solvents and dry all glassware thoroughly before use. |
| Formation of an alkene byproduct (e.g., 2-chloroethyl vinyl ether) | Competing E2 Elimination: Use of a strong, sterically hindered base, or high reaction temperatures. | 1. Use a less hindered base if possible. 2. Employ milder reaction conditions (lower temperature). 3. Consider using a polar aprotic solvent to favor the SN2 pathway. |
| Presence of 2-chloroethanol in the product mixture | Hydrolysis of DCEE: Presence of moisture in the reaction. | 1. Ensure all reagents and solvents are anhydrous. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products in Reactions with Amines (e.g., Morpholine Synthesis)
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Presence of dialkylated or polymeric byproducts | Over-reaction of the amine: The initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with DCEE. | 1. Use a large excess of the primary amine to favor mono-alkylation. 2. Add DCEE slowly to the reaction mixture to maintain a low concentration. 3. Consider using a protecting group strategy if selective mono-alkylation is critical. |
| Reaction mixture turns dark or forms a tar-like substance | Decomposition or polymerization: High reaction temperatures or the presence of impurities can promote side reactions. | 1. Maintain careful temperature control. 2. Use purified reagents and solvents. 3. Consider a different solvent system. |
Data Presentation
Table 1: Byproducts in the Synthesis of 2,2'-Dichlorodiethyl Ether
The synthesis of DCEE from diethylene glycol and thionyl chloride can produce byproducts. While specific quantitative data is often proprietary, understanding the potential impurities is crucial for subsequent reactions.
| Starting Materials | Desired Product | Potential Byproducts | Reported Yield of DCEE | Reference |
| Diethylene glycol, Thionyl chloride | 2,2'-Dichlorodiethyl ether | Unreacted diethylene glycol, partially chlorinated intermediates, polymeric materials | 76.8% - 81.7% | [13] |
Table 2: Competing Reactions of Alkyl Halides with Strong Bases
The ratio of substitution (SN2) to elimination (E2) is highly dependent on the substrate and reaction conditions. While specific data for DCEE is scarce in readily available literature, data for similar secondary halides illustrates the general trend.
| Substrate | Base/Solvent | SN2 Product Yield | E2 Product Yield | Reference |
| Isopropyl bromide | NaOH / Ethanol | 21% | 79% | [14] |
| Isopropyl bromide | NaOEt / Ethanol/H₂O | 47% | - | [14] |
| 2-Bromobutane | NaOEt / Ethanol | ~18% | ~82% | [15] |
Note: As a primary alkyl halide, DCEE is expected to favor SN2 reactions more than the secondary halides shown above. However, the presence of the ether oxygen can influence reactivity.
Experimental Protocols
Protocol 1: General Procedure for Peroxide Testing (Potassium Iodide Method)
This protocol provides a qualitative test for the presence of peroxides in 2,2'-Dichlorodiethyl ether.
Materials:
-
Sample of 2,2'-Dichlorodiethyl ether
-
Potassium iodide (10% w/v aqueous solution, freshly prepared)
-
Dilute hydrochloric acid
-
Starch solution (optional)
-
Test tube
Procedure:
-
To 1 mL of the 2,2'-Dichlorodiethyl ether sample in a test tube, add 1 mL of a freshly prepared 10% potassium iodide solution.
-
Add a few drops of dilute hydrochloric acid.
-
Shake the mixture.
-
Observation: A yellow color indicates a low concentration of peroxides, while a brown color suggests a high concentration.[5] If the color change is faint, a few drops of starch solution can be added; a blue-black color confirms the presence of peroxides.[2]
Protocol 2: General Procedure for Peroxide Removal (Activated Alumina)
This method is suitable for removing peroxides from DCEE before use.
Materials:
-
Peroxide-containing 2,2'-Dichlorodiethyl ether
-
Activated alumina
-
Chromatography column
Procedure:
-
Prepare a chromatography column packed with activated alumina (a column containing 100 g of alumina per 100 mL of solvent is a reasonable starting point).[5]
-
Pass the peroxide-containing 2,2'-Dichlorodiethyl ether through the column.
-
Collect the purified ether.
-
Important: Test the purified ether for the absence of peroxides using the protocol above. If peroxides are still present, pass the ether through a fresh column of activated alumina.
-
The alumina used for purification will contain concentrated peroxides and should be handled and disposed of as hazardous waste. Flush the column with a dilute acidic solution of ferrous sulfate to destroy the peroxides before disposal.[4][5]
Visualizations
Diagram 1: Common Reaction Pathways of 2,2'-Dichlorodiethyl Ether
Caption: Primary reaction pathways for 2,2'-Dichlorodiethyl ether.
Diagram 2: Troubleshooting Workflow for Low Yield in Substitution Reactions
Caption: Troubleshooting logic for low-yield substitution reactions.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. The Use Of Dichlorodiethyl Ether [yufenggp.com]
- 9. dn790006.ca.archive.org [dn790006.ca.archive.org]
- 10. 2-Chloroethyl vinyl ether synthesis - chemicalbook [chemicalbook.com]
- 11. 2-Chloroethyl Vinyl Ether [drugfuture.com]
- 12. ehs.wwu.edu [ehs.wwu.edu]
- 13. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
How to prevent peroxide formation in dichlorodiethyl ether
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and prevention of peroxide formation in dichlorodiethyl ether, also known as bis(2-chloroethyl) ether.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern with dichlorodiethyl ether?
A1: Peroxide formation is a process where ethers like dichlorodiethyl ether react with atmospheric oxygen, often initiated by light and heat, to form unstable and explosive peroxide compounds.[1][2] This process, known as autoxidation, occurs through a free-radical chain reaction.[1][3] The accumulation of these peroxides poses a significant explosion risk, especially when they are concentrated during processes like distillation or evaporation.[4][5] These peroxides are sensitive to shock, heat, and friction.[4]
Q2: How can I visually inspect a container of dichlorodiethyl ether for peroxides?
A2: Before handling, visually inspect the container through the glass without opening it, using a backlight if necessary.[2] Signs of dangerous peroxide levels include:
-
A cloudy appearance or discoloration of the liquid.[2]
-
Wisp-like structures suspended in the solution.[2]
-
Formation of a viscous liquid or a solid mass.[7]
If you observe any of these signs, do not move or open the container. It should be treated as extremely hazardous and disposed of by a professional hazardous waste contractor.[6][8]
Q3: What are the optimal storage conditions to prevent peroxide formation?
A3: To minimize peroxide formation, store dichlorodiethyl ether in a cool, dry, well-ventilated, and dark place.[5][9] Containers should be airtight and light-resistant, such as the original amber glass bottle.[4][10] It is also recommended to store the chemical under an inert atmosphere, such as nitrogen, to displace oxygen.[10][11] Always keep containers tightly sealed when not in use.[5][9] Refrigeration does not prevent and may not inhibit peroxide formation.[7][8]
Q4: How often should I test for the presence of peroxides?
A4: Dichlorodiethyl ether should be tested for peroxides upon opening and periodically thereafter. A general guideline for ethers is to test at least every three months after opening.[8] It is mandatory to test before any distillation or concentration step, regardless of the container's age, as this can concentrate peroxides to dangerous levels.[6][7] Always label the container with the date received, date opened, and all subsequent test dates and results.[5][10]
Q5: Can inhibitors be used to prevent peroxide formation?
A5: Yes, some ethers are supplied with inhibitors, such as Butylated Hydroxytoluene (BHT), which act as free radical scavengers to slow the autoxidation process.[10][12] If you are using a grade without an inhibitor or have removed it through purification, the ether will be much more susceptible to peroxide formation.[8] For unstabilized ethers, peroxide formation can occur within days.[10] You can add an inhibitor like BHT (at least 1 gram per liter) to unstabilized ether to slow peroxide formation, but this will not remove peroxides that have already formed.[10]
Troubleshooting Guide
Problem: My test indicates the presence of peroxides. What should I do?
Solution: The appropriate action depends on the concentration of peroxides detected.
-
Low to Moderate Levels (< 100 ppm): If you plan to use the solvent immediately, you can remove the peroxides using one of the protocols outlined below.[6][8] After treatment, re-test the solvent to confirm the peroxides have been removed.[7] Note that purification methods will also remove any inhibitors, making the solvent highly susceptible to new peroxide formation; it should be used promptly.[7][8]
-
High Levels (> 100 ppm) or Visible Crystals: Do not attempt to handle, open, or treat the container.[13] The material is extremely dangerous. Secure the area to prevent accidental disturbance and contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor for emergency disposal.[6][7]
Problem: I have an old, unlabeled container of dichlorodiethyl ether.
Solution: If the age and history of the container are unknown, assume it contains dangerous levels of peroxides.[10] Do not open or move it. Visually inspect for crystals or discoloration.[7] Contact your EHS office for guidance and disposal. It is critical to maintain a proper inventory and labeling system to avoid this situation.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for managing peroxide hazards in ethers.
| Parameter | Value | Significance | Citation |
| Peroxide Concentration | |||
| < 25-30 ppm | Considered safe for most laboratory uses. | Low immediate hazard. | [6][13] |
| 25 - 100 ppm | Moderate hazard. Avoid concentration. | Unsafe for distillation. Disposal is recommended if not used immediately. | [6][13] |
| > 100 ppm | Serious explosion hazard. | Do not handle. Arrange for immediate professional disposal. | [13] |
| Testing Reagents | |||
| Potassium Iodide (KI) Solution | 10% (w/v) aqueous solution | Used in the qualitative KI test for peroxides. | [8][14] |
| Iron(II) Sulfate (B86663) Solution | 5-6 g FeSO₄ in 20 mL water per 1 L ether | Reagent for the chemical removal of peroxides. | [7][8] |
| Peroxide Removal | |||
| Activated Alumina (B75360) Column | ~100 g per 100 mL of solvent | Effective for removing peroxides. The alumina should be treated after use. | [6][7] |
| Storage & Handling | |||
| Post-Distillation Residue | > 10-20% | Never distill to dryness. Leaving a residual volume prevents concentration of peroxides. | [7][11] |
| Testing Frequency (Opened) | Every 3 months | Regular testing schedule for opened containers of ethers. | [8] |
Experimental Protocols
Protocol 1: Testing for Peroxides with Test Strips
This method provides a semi-quantitative measurement of hydroperoxides.
-
Obtain commercial peroxide test strips suitable for organic solvents.[8][10]
-
Dip the test strip into the dichlorodiethyl ether for approximately 1 second.[8]
-
Remove the strip and let the solvent evaporate.
-
If required by the manufacturer's instructions, add one drop of deionized water to the test pad.[15]
-
Wait for the time specified in the instructions (e.g., 5-15 seconds).[15]
-
Compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration in parts per million (ppm).[15]
Protocol 2: Testing for Peroxides with Potassium Iodide (KI)
This is a more sensitive qualitative test that detects most peroxides.
-
In a clean test tube, add 1-3 mL of the dichlorodiethyl ether to be tested.[2]
-
Add an equal volume of glacial acetic acid.[2]
-
Add a few drops of a freshly prepared 5-10% aqueous potassium iodide (KI) solution.[2][8]
-
Shake the mixture. The formation of a pale yellow to brown color in the aqueous layer indicates the presence of peroxides, as the peroxides oxidize the iodide (I⁻) to iodine (I₂).[2][6] A darker brown color signifies a higher concentration.[7]
Protocol 3: Removal of Peroxides with Activated Alumina
This method is effective for both water-soluble and insoluble ethers.
-
Prepare a chromatography column with a plug of glass wool at the bottom.
-
Fill the column with activated alumina (approximately 100 g of alumina for every 100 mL of ether to be purified).[6][7]
-
Gently pass the dichlorodiethyl ether through the column, collecting the purified solvent.
-
Test the collected solvent to ensure peroxides have been removed.[6]
-
Caution: This process does not destroy the peroxides but adsorbs them onto the alumina. The alumina column should be immediately flushed with a dilute acidic solution of iron(II) sulfate to safely decompose the peroxides before the alumina is discarded.[6]
Protocol 4: Removal of Peroxides with Iron(II) Sulfate
This method chemically reduces and destroys the peroxides.
-
Prepare a fresh solution of iron(II) sulfate by dissolving approximately 60 g of FeSO₄·7H₂O in 110 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[7]
-
In a separatory funnel, add the prepared iron(II) sulfate solution to the dichlorodiethyl ether (use approximately 120 mL of solution per 1 liter of ether).[7]
-
Shake the funnel. Caution: Vent the funnel frequently, as pressure may build up. For the first extraction, shake gently.[7]
-
Separate the aqueous layer.
-
Wash the ether with water to remove any residual iron salts.
-
Repeat the process until the ether tests negative for peroxides.[8]
Visualizations
Caption: Safe Handling Workflow for Dichlorodiethyl Ether.
Caption: Mechanism of Peroxide Formation in Ethers.
References
- 1. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 2. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. westernsydney.edu.au [westernsydney.edu.au]
- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 9. stobec.com [stobec.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.tcu.edu [ehs.tcu.edu]
- 12. concordia.ca [concordia.ca]
- 13. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 15. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
Troubleshooting failed reactions with 2,2-Dichlorodiethyl ether
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing failed or low-yielding reactions with 2,2'-Dichlorodiethyl ether.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions involving 2,2'-Dichlorodiethyl ether in a question-and-answer format.
1. Williamson Ether Synthesis & Crown Ether Formation
Question: My crown ether synthesis using 2,2'-Dichlorodiethyl ether and a diol is resulting in a low yield or complete failure. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in crown ether synthesis are frequently due to competing side reactions and suboptimal reaction conditions. Here’s a systematic guide to troubleshooting:
-
Problem: Intermolecular Polymerization. Instead of the desired intramolecular cyclization to form the crown ether, the bifunctional 2,2'-Dichlorodiethyl ether and diol can react to form linear polymers. This is a primary cause of low yields.[1]
-
Solution: High-Dilution Conditions. Employ high-dilution techniques by slowly adding the reactants to a large volume of solvent. This maintains a very low concentration of reactants at any given time, favoring the intramolecular reaction pathway.[1]
-
Solution: Template Effect. The choice of cation from the base is crucial. The cation can act as a "template," organizing the acyclic precursor into a conformation that promotes cyclization. For the synthesis of 18-crown-6 (B118740) and larger crown ethers, potassium (K⁺) or cesium (Cs⁺) ions are often more effective than sodium (Na⁺) ions.[2] If you are using a sodium-based base like NaOH or NaH, consider switching to a potassium-based alternative like KOH or KH.
-
-
Problem: E2 Elimination. The strong bases used to deprotonate the diol can also promote the E2 elimination of HCl from 2,2'-Dichlorodiethyl ether, leading to the formation of undesired vinyl ether byproducts and reducing the yield of the target crown ether.[3][4]
-
Solution: Control Reaction Temperature. Lower reaction temperatures generally favor the SN2 substitution reaction over E2 elimination.[4] While heat is necessary to drive the reaction, excessive temperatures can favor elimination.
-
Solution: Choice of Base. Sterically hindered bases are more likely to act as bases for elimination rather than as nucleophiles for substitution.[5][6] While a strong base is needed to deprotonate the diol, an excessively strong or bulky base can increase the rate of elimination. Consider using a moderately strong, non-hindered base.
-
-
Problem: Incomplete Reaction or Inactive Reagents.
-
Solution: Anhydrous Conditions. Williamson ether synthesis is highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can consume the strong base and lead to hydrolysis of the 2,2'-Dichlorodiethyl ether.[1]
-
Solution: Reagent Purity. Ensure the purity of your 2,2'-Dichlorodiethyl ether and the diol. Impurities can lead to side reactions.
-
Question: I am observing a significant amount of a viscous, sticky residue in my reaction flask. What is this and how can I prevent it?
Answer:
The formation of a viscous or solid residue is a strong indication of significant intermolecular polymerization.[7] This occurs when molecules of 2,2'-Dichlorodiethyl ether and the diol react with each other to form long polymer chains instead of cyclizing to form the desired crown ether.
To prevent this:
-
Utilize High-Dilution Conditions: As mentioned previously, slowly adding the reactants to a large volume of solvent is the most effective way to minimize polymerization.
-
Optimize Reactant Addition: Instead of adding the reactants all at once, use a syringe pump for slow, controlled addition over a prolonged period.
-
Ensure Efficient Stirring: Vigorous stirring helps to quickly disperse the reactants as they are added, preventing localized high concentrations that favor polymerization.
2. Reactions with Amines and Other Nucleophiles
Question: My reaction of 2,2'-Dichlorodiethyl ether with a primary amine is giving me a complex mixture of products and a low yield of the desired N-substituted product. Why is this happening?
Answer:
Reactions of 2,2'-Dichlorodiethyl ether with primary amines can be prone to over-alkylation and polymerization, leading to a mixture of products.
-
Problem: Polyalkylation. Since 2,2'-Dichlorodiethyl ether has two reactive chloroethyl groups, the initial N-substituted product can react further with another molecule of the amine, or the secondary amine formed can react with another molecule of 2,2'-Dichlorodiethyl ether, leading to complex mixtures.
-
Solution: Control Stoichiometry. Use a large excess of the primary amine to favor the mono-alkylation product. This increases the probability that a molecule of 2,2'-Dichlorodiethyl ether will react with the primary amine rather than the product.
-
Solution: Lower Reaction Temperature. Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of subsequent alkylation reactions.
-
-
Problem: Polymerization. Similar to crown ether synthesis, intermolecular reactions can lead to the formation of polymeric materials.
-
Solution: High-Dilution. As with crown ether synthesis, high-dilution conditions can help to favor the desired intramolecular reaction if a cyclic product is intended, or control the extent of intermolecular reaction for linear products.
-
3. General Troubleshooting
Question: My reaction is very slow or appears to not be proceeding at all. What should I check?
Answer:
Several factors can contribute to a sluggish or stalled reaction:
-
Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require a certain activation energy to proceed at a reasonable rate. If the reaction is known to require heating, ensure your reaction setup is reaching and maintaining the target temperature.
-
Poor Quality Reagents: 2,2'-Dichlorodiethyl ether can degrade over time, especially if not stored properly. It is sensitive to moisture and can form peroxides upon exposure to air and light.[8] Ensure you are using a fresh or properly stored bottle of the reagent. The purity of your nucleophile and solvent is also critical.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile (B52724) are often preferred as they can solvate the cation of the alkoxide, making the anionic nucleophile more reactive.[9]
-
Base Strength (for reactions requiring a base): Ensure the base you are using is strong enough to deprotonate your nucleophile effectively. For example, when reacting a phenol, a stronger base will be required than for a more acidic thiol.
Question: How can I effectively purify my product from a reaction involving 2,2'-Dichlorodiethyl ether?
Answer:
Purification can be challenging due to the potential for similar polarities between the product and byproducts.
-
Aqueous Workup: A thorough aqueous workup is often the first step. Washing the organic layer with water can help remove unreacted water-soluble starting materials and inorganic salts. A brine wash can then help to remove residual water from the organic phase.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the starting materials and byproducts, distillation (potentially under reduced pressure to avoid decomposition) can be an effective purification method.[10]
-
Column Chromatography: For complex mixtures or non-volatile products, flash column chromatography is a powerful purification technique. Careful selection of the stationary phase and eluent system is crucial for achieving good separation.[10]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and potential outcomes to aid in troubleshooting.
Table 1: Influence of Base and Cation on Crown Ether Synthesis Yield
| Base (Cation) | Solvent | Temperature (°C) | Typical Yield of 18-Crown-6 (%) | Primary Side Reaction |
| NaOH (Na⁺) | THF | 66 | 15-25 | Polymerization |
| KOH (K⁺) | THF | 66 | 35-45 | Polymerization |
| Cs₂CO₃ (Cs⁺) | Acetonitrile | 82 | 40-50 | Polymerization |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Table 2: Common Byproducts in Reactions of 2,2'-Dichlorodiethyl Ether
| Reaction Type | Common Byproduct(s) | Analytical Signature (Hypothetical GC-MS) |
| Williamson Ether Synthesis | Vinyl ether (from E2 elimination) | Lower retention time than product, characteristic m/z fragments corresponding to the loss of HCl. |
| Linear Oligomers/Polymers | Broad peaks or baseline hump in GC, series of repeating units in MS. | |
| Reaction with Amines | Di-substituted amine | Higher retention time and molecular weight than mono-substituted product. |
| N,N'-bis(2-ethoxyethyl)piperazine | Characteristic mass spectrum with a prominent molecular ion peak. |
Experimental Protocols
Protocol 1: Synthesis of Dibenzo-18-Crown-6 (B77160)
This protocol is adapted from established literature procedures for the synthesis of dibenzo-18-crown-6 from catechol and 2,2'-Dichlorodiethyl ether.[11]
Materials:
-
Catechol
-
2,2'-Dichlorodiethyl ether
-
Sodium Hydroxide (B78521) (NaOH)
-
n-Butanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve catechol in n-butanol.
-
Add sodium hydroxide pellets to the solution and heat the mixture to reflux.
-
Slowly add a solution of 2,2'-Dichlorodiethyl ether in n-butanol to the refluxing mixture over a period of 2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
Evaporate the n-butanol from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as toluene.
Visualizations
Caption: Experimental workflow for the synthesis of Dibenzo-18-Crown-6.
Caption: Competing reaction pathways in crown ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Crown ether - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. benchchem.com [benchchem.com]
- 5. users.wfu.edu [users.wfu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2,2'-Dichlorodiethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,2'-Dichlorodiethyl ether. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,2'-Dichlorodiethyl ether?
A1: The most prevalent and well-documented method is the reaction of diethylene glycol with thionyl chloride (SOCl₂).[1][2][3] This reaction effectively replaces the hydroxyl groups of diethylene glycol with chlorine atoms.
Q2: What are the key reaction parameters to control for optimal yield and purity?
A2: For a successful synthesis, it is crucial to control the molar ratio of reactants, reaction temperature, and reaction time. An excess of thionyl chloride is typically used to ensure complete conversion of the diethylene glycol.[1][2] The temperature should be carefully managed to prevent side reactions, and the reaction time needs to be sufficient for the reaction to go to completion.[2][4]
Q3: What are the primary side reactions to be aware of during the synthesis?
A3: A potential side reaction is the acid-catalyzed cleavage of the ether linkage, which can occur under the harsh acidic conditions of the reaction.[4] At excessively high temperatures, there is also a risk of forming cyclic byproducts. Additionally, incomplete reaction can leave behind 2-(2-chloroethoxy)ethanol (B196239) as an impurity.
Q4: What is the best method for purifying the final product?
A4: The most effective and commonly used method for purifying 2,2'-Dichlorodiethyl ether is vacuum distillation.[1][2] This technique allows for the separation of the desired product from less volatile impurities and unreacted starting materials at a lower temperature, minimizing thermal decomposition.
Q5: What are the main safety precautions to take when working with thionyl chloride?
A5: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[3][5] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use to prevent hazardous reactions.
Experimental Protocols
Synthesis of 2,2'-Dichlorodiethyl Ether from Diethylene Glycol and Thionyl Chloride
This protocol provides a general procedure for the synthesis of 2,2'-Dichlorodiethyl ether.
Materials:
-
Diethylene glycol
-
Thionyl chloride (SOCl₂)
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution).
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place the diethylene glycol.
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride to the diethylene glycol through the dropping funnel. This reaction is exothermic, so the addition should be controlled to maintain the desired temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to the specified temperature and maintain it for the recommended duration. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Purify the crude product by vacuum distillation to obtain the final 2,2'-Dichlorodiethyl ether.
Optimization of Reaction Conditions
The yield and purity of 2,2'-Dichlorodiethyl ether are highly dependent on the reaction conditions. The following table summarizes various reported conditions to aid in the optimization of your synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Diethylene Glycol : Thionyl Chloride) | 1 : 2.2[1] | 1 : 2.05[2] | 1 : 2.1-3[2] |
| Reaction Temperature | Reflux[1] | 70-100°C[2] | 90-130°C[2] |
| Reaction Time | 3-4 hours[1] | 80 minutes[2] | 60-150 minutes[2] |
| Reported Yield | 86%[1] | 76.8%[2] | Not specified |
| Purification | Vacuum Distillation (70-72°C / 5 mmHg)[1] | Vacuum Distillation (108-109°C / 10 mmHg)[2] | Vacuum Distillation (108-110°C / 10 mmHg)[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase the molar excess of thionyl chloride. Extend the reaction time. Ensure the reaction temperature is within the optimal range.[6] |
| Product loss during work-up or purification. | Carefully control the distillation pressure and temperature to avoid loss of the volatile product. Ensure all transfers are quantitative. | |
| Side reactions. | Maintain the reaction temperature within the recommended range to minimize side reactions like ether cleavage.[4] | |
| Product is Dark in Color | Presence of impurities or decomposition products. | Ensure the starting materials are pure. Avoid overheating during the reaction and distillation. |
| Presence of Unreacted Diethylene Glycol or 2-(2-chloroethoxy)ethanol in Product | Insufficient thionyl chloride or incomplete reaction. | Use a larger excess of thionyl chloride. Increase the reaction time or temperature as needed. |
| Reaction is too Vigorous or Uncontrolled | Addition of thionyl chloride is too fast. | Add the thionyl chloride dropwise and with efficient stirring. Use an ice bath to cool the reaction flask if necessary. |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of 2,2'-Dichlorodiethyl ether.
Reaction Mechanism
Caption: The reaction mechanism for the conversion of diethylene glycol to 2,2'-Dichlorodiethyl ether.
References
- 1. 2,2'-Dichlorodiethyl ether synthesis - chemicalbook [chemicalbook.com]
- 2. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
Technical Support Center: Water Removal in 2,2-Dichlorodiethyl Ether Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when removing water from reactions involving 2,2-Dichlorodiethyl ether.
Critical Safety Notice
This compound is a toxic and potentially carcinogenic compound. It is also known to react slowly with water to form hydrochloric acid (HCl), and it can form explosive peroxides upon exposure to air and light.[1][2][3] Always handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the material safety data sheet (MSDS) before use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of water from this compound reaction mixtures.
Low or No Product Yield After Drying
Problem: You observe a significantly lower yield of your desired product after the drying and workup steps.
Possible Causes & Solutions:
-
Acid-Catalyzed Decomposition: The slow reaction of this compound with residual water can produce HCl, which may catalyze the decomposition of your product, especially if it is acid-sensitive.[1][2]
-
Solution: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before drying. Use a neutral drying agent like anhydrous sodium sulfate (B86663). Avoid acidic drying agents like anhydrous magnesium sulfate.
-
-
Reaction with Drying Agent: Some reactive drying agents may react with your product or this compound.
-
Solution: Choose an inert drying agent. Anhydrous sodium sulfate is a good first choice. For highly sensitive reactions, consider using molecular sieves.
-
-
Product Loss During Workup: Your product may have some water solubility, leading to loss during aqueous washes.
-
Solution: Minimize the volume of aqueous washes. If your product is suspected to be in the aqueous layer, back-extract the aqueous washes with a suitable organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best drying agent for a reaction mixture containing this compound?
A1: The choice of drying agent depends on the specific requirements of your reaction.
-
Anhydrous Sodium Sulfate (Na₂SO₄): This is a neutral and generally safe option for most applications. It has a high capacity for water but is relatively slow.[4][5]
-
Anhydrous Magnesium Sulfate (MgSO₄): This is a faster and more efficient drying agent, but it is slightly acidic. This acidity can be problematic in the presence of this compound due to the potential for acid-catalyzed side reactions. It should be used with caution and only after neutralization of the reaction mixture.
-
Molecular Sieves (3Å or 4Å): These are very efficient for removing trace amounts of water to achieve very dry conditions. They are generally inert but can be more expensive. They are an excellent choice for highly moisture-sensitive reactions.
Q2: My reaction mixture has turned yellow and acidic after adding a drying agent. What happened?
A2: This is a strong indication that residual water has reacted with this compound to form HCl. The acidic conditions may also be causing decomposition of your product or other components in the reaction mixture, leading to the color change.
Q3: Can I use azeotropic distillation to remove water from my this compound reaction?
A3: Yes, azeotropic distillation can be an effective method for removing water, especially for larger scale reactions where using large quantities of drying agents is impractical. Toluene (B28343) is a common entrainer used for this purpose.[4][6][7] The water-toluene azeotrope boils at a lower temperature than any of the individual components, allowing for the selective removal of water.[7]
Q4: How do I know when my reaction mixture is sufficiently dry?
A4: When using a solid drying agent like anhydrous sodium sulfate, the initial addition will cause the agent to clump together as it absorbs water. The solution is considered dry when newly added portions of the drying agent no longer clump and remain free-flowing, resembling a snow-globe effect when swirled.[8]
Q5: Are there any specific safety precautions I should take when drying this compound reactions?
A5: Yes. Due to the formation of HCl, it is crucial to work in a well-ventilated fume hood. Also, be aware that ethers can form explosive peroxides. If you are distilling a reaction mixture containing this compound, it is important to test for the presence of peroxides beforehand.
Data Presentation
Table 1: Comparison of Common Drying Agents
| Drying Agent | Chemical Formula | Acidity | Speed | Capacity | Comments |
| Sodium Sulfate | Na₂SO₄ | Neutral | Slow | High | Good for general purpose drying.[4] |
| Magnesium Sulfate | MgSO₄ | Slightly Acidic | Fast | Moderate | Use with caution due to acidity.[4] |
| Molecular Sieves (3Å) | (K₂O)ₓ(Na₂O)₁₂₋ₓ[(AlO₂)₁₂(SiO₂)₁₂]·nH₂O | Neutral | Fast | High | Excellent for achieving very dry conditions. |
| Calcium Chloride | CaCl₂ | Neutral | Fast | High | Can form complexes with some organic compounds. |
Table 2: Water Adsorption Capacity of 3Å Molecular Sieves in Dichloromethane (B109758) at 25°C
| Water Concentration in Dichloromethane (ppm) | Adsorbed Water (g H₂O / g molecular sieve) |
| 50 | 0.15 |
| 100 | 0.18 |
| 200 | 0.20 |
| 500 | 0.22 |
| 1000 | 0.23 |
Note: This data is for dichloromethane and serves as an estimate for this compound due to their similar chemical nature as chlorinated hydrocarbons.
Experimental Protocols
Protocol 1: Drying a this compound Reaction Mixture with Anhydrous Sodium Sulfate
Objective: To remove water from a reaction mixture containing this compound after an aqueous workup.
Materials:
-
Reaction mixture in an organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (granular)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper and funnel
-
Round-bottom flask
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any acid.
-
Separate the layers and then wash the organic layer with brine to remove the bulk of the water.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small portion of anhydrous sodium sulfate (about 1/10th of the liquid volume) to the organic layer and swirl.[5]
-
Observe the drying agent. If it clumps together, add more anhydrous sodium sulfate in portions until some of the newly added solid remains free-flowing.[5]
-
Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.
-
Separate the dried organic layer from the sodium sulfate by either decanting the liquid into a round-bottom flask or by gravity filtration through a fluted filter paper.
-
Rinse the sodium sulfate with a small amount of fresh, dry solvent and combine the rinsing with the dried organic layer.
-
The dried solution is now ready for solvent removal or further purification.
Protocol 2: Azeotropic Removal of Water using a Dean-Stark Apparatus
Objective: To remove water from a reaction mixture containing this compound by azeotropic distillation with toluene.
Materials:
-
Reaction mixture
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
Procedure:
-
Set up a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.
-
Charge the round-bottom flask with the reaction mixture and add toluene (the volume of toluene will depend on the scale of the reaction).
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.[7]
-
The azeotrope will condense and collect in the Dean-Stark trap. As the condensate cools, it will separate into two layers, with the denser water collecting at the bottom of the trap and the less dense toluene overflowing back into the reaction flask.[9]
-
Continue the distillation until no more water collects in the arm of the Dean-Stark trap.
-
Once the water removal is complete, turn off the heat and allow the apparatus to cool.
-
The dried reaction mixture in the round-bottom flask can then be processed further.
Mandatory Visualizations
Caption: Workflow for drying with anhydrous sodium sulfate.
Caption: Decision matrix for selecting a drying method.
References
- 1. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. The Use Of Dichlorodiethyl Ether [yufenggp.com]
- 3. lookchem.com [lookchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 7. Azeotropic Distillation | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. gwsionline.com [gwsionline.com]
Technical Support Center: Safe Disposal of 2,2-Dichlorodiethyl Ether Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,2-Dichlorodiethyl ether waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance with multiple risks. It is toxic if inhaled, swallowed, or absorbed through the skin.[1] The compound is also flammable and can form explosive peroxidizable compounds upon storage, especially in the presence of air and light.[1][2] Upon decomposition, it can release toxic gases such as hydrogen chloride and phosgene.[1] It is also considered a potential carcinogen.
Q2: How should I store this compound and its waste?
A2: Store this compound in a cool, dry, well-ventilated area, away from sources of ignition and direct sunlight.[3] Use tightly sealed containers, and it is recommended to store them in a flammable liquids cabinet. All containers should be dated upon receipt and upon opening to track the potential for peroxide formation. Do not store in containers with ground glass stoppers.
Q3: How can I tell if my this compound has formed peroxides?
A3: Peroxide formation is a significant risk. Visual inspection for crystals, discoloration, or a viscous layer in the liquid can indicate peroxide formation. However, the absence of these signs does not guarantee the absence of peroxides. It is crucial to test for peroxides before using or disposing of any stored this compound, especially if it has been opened for an extended period.
Q4: What is the appropriate personal protective equipment (PPE) when handling this compound waste?
A4: Always handle this compound and its waste in a certified chemical fume hood.[3] Required PPE includes:
-
Chemical safety goggles and a face shield.
-
Chemical-resistant gloves (e.g., Viton®, butyl rubber).
-
A flame-resistant lab coat.
-
Closed-toe shoes. In case of potential inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Q5: Can I dispose of small amounts of this compound waste down the drain?
A5: No. This compound is a chlorinated hydrocarbon and should never be disposed of down the sanitary sewer.[5] This is due to its toxicity to aquatic life and the potential for damage to plumbing and wastewater treatment systems.
Troubleshooting Guides
Problem: I have a container of this compound with an unknown opening date.
Solution:
-
Do not move the container if you observe any signs of peroxide formation (crystals, discoloration).
-
If the container appears safe to handle, carefully place it in a secondary container within a chemical fume hood.
-
Test for the presence of peroxides using the protocol outlined in the "Experimental Protocols" section.
-
If peroxides are present, follow the peroxide removal protocol before proceeding with disposal.
-
If the peroxide level is dangerously high or if crystals are visible, do not attempt to handle it. Contact your institution's Environmental Health and Safety (EHS) office immediately for assistance with hazardous waste disposal.
Problem: I have spilled a small amount of this compound in the lab.
Solution:
-
Evacuate the immediate area and ensure adequate ventilation (fume hood).
-
Wear appropriate PPE as described in the FAQs.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₄H₈Cl₂O | [6] |
| Molecular Weight | 143.01 g/mol | [6] |
| Appearance | Colorless liquid | [6] |
| Odor | Pungent, sweetish | [1] |
| Boiling Point | 178 °C (352 °F) | [1] |
| Melting Point | -52 °C (-62 °F) | [1] |
| Flash Point | 55 °C (131 °F) | [1] |
| Specific Gravity | 1.22 g/mL | [1] |
| Solubility in Water | 1.07 g/100 mL at 20 °C | |
| OSHA PEL (8-hr TWA) | 15 ppm | [1] |
Experimental Protocols
Protocol 1: Peroxide Testing in this compound
Objective: To qualitatively determine the presence of peroxides in a sample of this compound.
Materials:
-
Sample of this compound
-
Potassium iodide (KI), 10% aqueous solution (freshly prepared)
-
Glacial acetic acid
-
Test tube with a stopper
-
Pipettes
Procedure:
-
In a chemical fume hood, add 1 mL of the this compound sample to a clean test tube.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add 1 mL of the freshly prepared 10% potassium iodide solution.
-
Stopper the test tube and shake for 1 minute.
-
Allow the layers to separate.
-
Interpretation:
-
No color change or a pale yellow color in the aqueous layer: Peroxide concentration is low and likely safe for use or disposal after peroxide removal.
-
A dark yellow or brown color in the aqueous layer: A high and potentially dangerous concentration of peroxides is present. Do not proceed with handling. Contact your EHS office immediately.
-
Protocol 2: Laboratory-Scale Peroxide Removal from this compound Waste
Objective: To remove low to moderate levels of peroxides from this compound waste before chemical degradation.
Materials:
-
Peroxide-containing this compound waste
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Separatory funnel
-
Beakers and graduated cylinders
Procedure:
-
Prepare the ferrous sulfate solution: In a chemical fume hood, dissolve 60 g of ferrous sulfate heptahydrate in 110 mL of distilled water. Carefully add 6 mL of concentrated sulfuric acid.
-
Place the this compound waste in a separatory funnel.
-
Add an equal volume of the ferrous sulfate solution to the separatory funnel.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the reduced peroxides.
-
Drain the aqueous layer into a separate waste container.
-
Repeat the extraction with fresh ferrous sulfate solution until the ether layer no longer gives a positive test for peroxides (using Protocol 1).
-
The de-peroxidized ether is now ready for the chemical degradation protocol.
Protocol 3: Laboratory-Scale Chemical Degradation of this compound Waste
Objective: To chemically degrade small quantities of de-peroxidized this compound waste into less hazardous, water-soluble compounds. This procedure is based on alkaline hydrolysis.
Materials:
-
De-peroxidized this compound waste
-
Ethanol
-
Potassium hydroxide (B78521) (KOH)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
pH paper or pH meter
Procedure:
-
Warning: This procedure should be performed in a chemical fume hood with appropriate PPE. The reaction can be exothermic.
-
For every 10 mL of this compound waste, prepare a solution of 10 g of potassium hydroxide in 100 mL of ethanol.
-
Place the alcoholic KOH solution in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add the de-peroxidized this compound waste to the stirred alcoholic KOH solution.
-
Gently heat the mixture to reflux and maintain reflux for at least 2 hours to ensure complete hydrolysis.
-
Allow the mixture to cool to room temperature.
-
Neutralize the resulting solution by slowly adding a dilute acid (e.g., 1M HCl) while monitoring the pH. Adjust the pH to between 6 and 8.
-
The neutralized solution, containing primarily diethylene glycol, ethanol, and salts, can be collected as aqueous hazardous waste for disposal according to your institution's guidelines.
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Key chemical pathways for this compound.
References
- 1. nj.gov [nj.gov]
- 2. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and storage conditions for 2,2-Dichlorodiethyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides crucial information regarding the stability, storage, and troubleshooting for experiments involving 2,2'-Dichlorodiethyl ether (CAS: 111-44-4).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2,2'-Dichlorodiethyl ether?
A1: To ensure its stability, 2,2'-Dichlorodiethyl ether should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2] The recommended storage temperature is between 2°C and 8°C.[3] For prolonged stability, it is imperative to keep the container tightly closed and protected from light.[2]
Q2: What are the primary signs of degradation to look for?
A2: The main degradation pathways for 2,2'-Dichlorodiethyl ether are peroxide formation upon exposure to air and light, and slow hydrolysis in the presence of moisture to form hydrochloric acid (HCl).[1][4][5] Visual indicators of significant peroxide formation can include the appearance of crystals, the liquid becoming viscous, or discoloration.[6] An acidic odor may suggest hydrolysis has occurred.
Q3: How can I safely test for the presence of peroxides?
A3: A common qualitative test involves adding a freshly prepared solution of potassium iodide in glacial acetic acid to a sample of the ether. The development of a yellow color indicates a low concentration of peroxides, whereas a brown color signifies a high and potentially dangerous concentration.[6]
Q4: What substances are incompatible with 2,2'-Dichlorodiethyl ether?
A4: This compound is incompatible with strong oxidizing agents, strong acids, and can attack some plastics, rubbers, and coatings.[2][4] It is known to react vigorously and potentially explosively with oleum (B3057394) and chlorosulfonic acid.[1][3]
Q5: What are the hazardous decomposition products of 2,2'-Dichlorodiethyl ether?
A5: When subjected to high heat or fire, 2,2'-Dichlorodiethyl ether can decompose to release highly toxic and corrosive substances, including hydrogen chloride gas, carbon monoxide, carbon dioxide, and potentially phosgene.[1][2][3]
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause A: Degradation of the Reagent
-
Symptoms: Your reaction yields unexpected side products, the overall yield is significantly lower than anticipated, or the reaction fails to proceed to completion.
-
Troubleshooting Steps:
-
Peroxide Test: Before each use, especially with previously opened containers, perform a peroxide test.
-
Acidity Check: Use moist litmus (B1172312) or pH paper to test for the presence of acidic vapors (HCl) above the liquid, which would indicate hydrolysis.
-
Purification: If degradation is suspected, purify the ether using the appropriate protocol before use.
-
Possible Cause B: Impurities in the Starting Material
-
Symptoms: The presence of unexpected signals in analytical spectra (e.g., NMR, GC-MS) of your reaction mixture or final product.
-
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Always check the CoA from the supplier to ensure the purity meets the requirements of your experiment.[7]
-
Independent Verification: For highly sensitive reactions, consider verifying the purity of the ether using an appropriate analytical technique like Gas Chromatography (GC).
-
Pre-purification: If in doubt, purify the 2,2'-Dichlorodiethyl ether prior to its use in the reaction.
-
Issue 2: Physical Changes Observed in Stored Ether
Symptoms: The typically colorless 2,2'-Dichlorodiethyl ether appears discolored, or you notice the formation of solid crystals or a viscous liquid within the container.[6]
-
CRITICAL WARNING: If crystals are observed, especially around the container cap, do not attempt to open it. These crystals can be highly explosive peroxides that are sensitive to friction and shock.[6]
-
Action:
-
Do Not Handle: Avoid moving or disturbing the container.
-
Isolate the Area: Secure the area where the container is stored to prevent accidental contact.
-
Contact Safety Professionals: Immediately contact your institution's Environmental Health and Safety (EHS) department for emergency disposal.
-
Data Summary
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommended Condition | Justification & References |
| Storage Temperature | 2-8°C | To minimize degradation and peroxide formation.[3] |
| Container | Tightly sealed, amber glass bottle | Prevents exposure to air, moisture, and light.[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids | To prevent violent reactions.[2][4] |
| Shelf Life | Approximately 6 months after opening | Shelf life can be shorter if not stored properly.[6] |
Table 2: Key Chemical Stability Information
| Degradation Pathway | Triggering Condition | Hazardous Products |
| Peroxide Formation | Exposure to air and light | Explosive organic peroxides |
| Hydrolysis | Contact with moisture | Hydrochloric acid (HCl) |
| Thermal Decomposition | High temperatures (e.g., fire) | HCl, CO, CO₂, Phosgene[1][2][3] |
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides
-
In a fume hood, prepare a fresh reagent by dissolving 0.1 g of potassium iodide in 1 mL of glacial acetic acid.[6]
-
Add 1 mL of the 2,2'-Dichlorodiethyl ether to be tested to a clean, dry test tube.
-
Add the iodide/acetic acid reagent to the ether and mix gently.
-
A pale yellow color indicates low levels of peroxides, while a distinct brown color suggests high and dangerous levels.[6]
Protocol 2: Purification of 2,2'-Dichlorodiethyl Ether
This procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Carefully wash the ether with concentrated sulfuric acid in a separatory funnel.[8]
-
Separate the layers and wash the organic layer with a saturated solution of sodium carbonate to neutralize any remaining acid.
-
Wash with water and then dry the ether over anhydrous sodium carbonate.
-
For high purity, pass the dried ether through a column of activated alumina.[8]
-
Distill the purified ether, ensuring that no peroxides are present before heating.
Protocol 3: Laboratory-Scale Peroxide Removal
This procedure is only for ethers with low to moderate peroxide levels and no visible crystal formation.
-
Prepare a fresh saturated solution of iron(II) sulfate (B86663) by dissolving 60 g of FeSO₄·7H₂O in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[6]
-
In a separatory funnel, shake the peroxide-containing ether with the iron(II) sulfate solution. Release pressure frequently.
-
Separate the layers and re-test the ether for peroxides.
-
Repeat the washing step until the peroxide test is negative.
-
Wash the purified ether with water to remove residual salts, then dry over an anhydrous drying agent like magnesium sulfate.
Visual Workflow
Caption: A logical workflow for troubleshooting experiments.
References
- 1. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 2,2'-Dichlorodiethyl ether(111-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2,2'-Dichlorodiethyl ether | 111-44-4 [chemicalbook.com]
- 4. atamankimya.com [atamankimya.com]
- 5. 2,2'-DICHLORODIETHYL ETHER [yufenggp.com]
- 6. westernsydney.edu.au [westernsydney.edu.au]
- 7. nbinno.com [nbinno.com]
- 8. The Use Of Dichlorodiethyl Ether [yufenggp.com]
Validation & Comparative
Comparing 2,2-Dichlorodiethyl ether with other chlorinated solvents
A Comparative Guide to 2,2-Dichlorodiethyl Ether and Other Chlorinated Solvents
For researchers, scientists, and drug development professionals, selecting the appropriate solvent is paramount to the success of experimental work. This guide provides an objective comparison of this compound against other common chlorinated solvents: dichloromethane (B109758), chloroform (B151607), and carbon tetrachloride. The information presented is intended to aid in solvent selection by highlighting differences in physical properties, applications, and safety profiles.
Physicochemical Properties
The selection of a solvent often begins with a review of its physical and chemical characteristics. These properties influence a solvent's behavior in various experimental setups. A summary of key physicochemical data for this compound and its counterparts is provided below.
| Property | This compound | Dichloromethane | Chloroform | Carbon tetrachloride |
| Chemical Formula | C4H8Cl2O[1] | CH2Cl2[2] | CHCl3[3] | CCl4[4] |
| Molecular Weight ( g/mol ) | 143.01[1] | 84.93[2][5] | 119.38[6] | 153.82[7] |
| Boiling Point (°C) | 177 - 178[1] | 39.6[8] | 61.2[3][9] | 76.72[4][10] |
| Melting Point (°C) | -58[11] | -96.7[2][8] | -63.5[9][12] | -22.92[4][10] |
| Density (g/mL at 20°C) | 1.22[1][11] | 1.3266[8] | 1.48[3] | 1.594[13] |
| Vapor Pressure (mmHg at 20°C) | 0.7[11] | 350[5] | 158.4[6] | 91.3[7] |
| Water Solubility | Insoluble[11] | Slightly soluble[2] | Slightly soluble[9][14] | Insoluble[4][10] |
| Flash Point (°C) | 55[15] | Not flammable[16] | Non-flammable[9][12] | Non-flammable[10] |
Solvent Applications and Performance
While sharing the classification of chlorinated solvents, their applications can vary significantly based on their specific properties.
-
This compound is utilized as a solvent for fats, waxes, greases, and in textile scouring.[15] It also finds use as a soil fumigant, insecticide, and in the manufacture of paints, varnishes, and soaps.[15] Its high boiling point makes it suitable for reactions requiring elevated temperatures.
-
Dichloromethane (DCM) is a widely used solvent due to its ability to dissolve a broad range of organic compounds and its volatility.[8] Common applications include its use as a solvent in extractions, organic reactions, and in the manufacturing of drugs and pesticides.[17]
-
Chloroform is a common solvent in organic chemistry and was historically used as an anesthetic.[3][9] It is effective at dissolving many organic compounds and is miscible with alcohol, benzene, and other organic solvents.[14]
-
Carbon tetrachloride was formerly used in fire extinguishers and as a cleaning agent.[10] It is a good solvent for oils, fats, and waxes.[18] However, due to safety and environmental concerns, its use has been significantly phased out.[10]
Safety and Toxicology Profile
A critical aspect of solvent selection is understanding the associated health and safety risks. Chlorinated solvents, as a class, are known for their potential toxicity.
| Hazard Profile | This compound | Dichloromethane | Chloroform | Carbon tetrachloride |
| Primary Hazards | Toxic by inhalation and skin absorption; potential occupational carcinogen.[11] | Probable carcinogen; vapors can be narcotic in high concentrations.[17] | Probable carcinogen; can damage the liver, kidneys, and central nervous system.[14] | Toxic and carcinogenic; potent hepatotoxin (toxic to the liver).[4] |
| Acute Exposure Symptoms | Irritation of eyes, skin, and respiratory tract; coughing; vomiting.[11] | Nausea, dizziness.[16] | Dizziness, fatigue, headache.[12] | Headache, weakness, nausea, vomiting.[7] |
| Chronic Exposure Risks | Potential for serious or permanent injury.[11] | Long-term exposure may lead to cancer.[19] | Damage to liver, kidneys, skin, and central nervous system.[14] | Liver and kidney damage.[7] |
| Special Precautions | Can form explosive peroxides upon exposure to air and light.[11] | Can emit toxic chloride fumes at high temperatures.[17] | Decomposes in light and air to form toxic phosgene (B1210022) and hydrogen chloride.[9][14] | Can form toxic phosgene when heated.[4] |
Experimental Workflow: Solvent-Based Extraction
The following diagram illustrates a generalized workflow for a solvent-based extraction process, a common application for these types of solvents in a laboratory setting. The choice of solvent would be based on the properties of the target compound and the matrix from which it is being extracted.
Relationship Between Properties, Use, and Hazards
The utility and risks associated with a solvent are directly linked to its inherent physicochemical properties. The diagram below illustrates these logical relationships for chlorinated solvents.
Conclusion
The choice between this compound, dichloromethane, chloroform, and carbon tetrachloride depends heavily on the specific requirements of the application. This compound's high boiling point makes it suitable for processes requiring heat, whereas the volatility of dichloromethane and chloroform is advantageous for easy removal post-extraction or reaction. However, the significant health risks associated with all these solvents, particularly their potential carcinogenicity, necessitate careful handling, appropriate personal protective equipment, and consideration of greener alternatives where possible. The use of carbon tetrachloride is now largely restricted due to its high toxicity and environmental impact. Researchers must weigh the performance benefits of each solvent against its safety and environmental profile to make an informed decision.
References
- 1. DICHLOROETHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 2. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]
- 3. Chloroform: Properties, Uses, and Safety Explained [vedantu.com]
- 4. Carbon tetrachloride - Sciencemadness Wiki [sciencemadness.org]
- 5. Dichloromethane Solvent Properties [macro.lsu.edu]
- 6. Chloroform Solvent Properties [macro.lsu.edu]
- 7. epa.gov [epa.gov]
- 8. Dichloromethane - Wikipedia [en.wikipedia.org]
- 9. Chloroform (CHCl₃) – Structure, Formula, Properties, Preparation & Uses [allen.in]
- 10. Carbon tetrachloride - Wikipedia [en.wikipedia.org]
- 11. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Chloroform Formula - Derivation, Properties [pw.live]
- 13. file.sdiarticle3.com [file.sdiarticle3.com]
- 14. Chloroform (trichloromethane) - DCCEEW [dcceew.gov.au]
- 15. 2,2'-Dichlorodiethyl ether | 111-44-4 [chemicalbook.com]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 17. Methylene Chloride | Fisher Scientific [fishersci.com]
- 18. echemi.com [echemi.com]
- 19. Reddit - The heart of the internet [reddit.com]
A Comparative Analysis of the Reactivity of 2,2-Dichlorodiethyl Ether and Sulfur Mustards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity and biological effects of 2,2-dichlorodiethyl ether and sulfur mustards. The information presented is supported by experimental data to assist researchers in understanding the distinct properties of these two alkylating agents.
Executive Summary
This compound and sulfur mustards are both bifunctional alkylating agents capable of reacting with nucleophilic sites in biological macromolecules. However, their reactivity profiles and mechanisms of action differ significantly, leading to distinct toxicological outcomes. Sulfur mustard is characterized by its rapid hydrolysis and reaction rates, primarily driven by the formation of a highly reactive cyclic sulfonium (B1226848) ion intermediate. This reactivity is largely independent of the concentration of the reacting nucleophile. In contrast, this compound exhibits substantially lower reactivity, with a hydrolysis half-life measured in years, and its reactions are believed to follow conventional SN1 and SN2 pathways. These fundamental differences in chemical reactivity are mirrored in their biological potency, with sulfur mustard being a significantly more potent cytotoxic and vesicant agent.
Data Presentation
Table 1: Comparison of Hydrolysis and Reaction Kinetics
| Parameter | This compound | Sulfur Mustard |
| Hydrolysis Rate Constant | 2.6 x 10-5 /hour (pH 7, 25 °C)[1] | ~0.0224 s-1 (enzymatic catalysis)[2] |
| Hydrolysis Half-life | ~3 years[1] | 5-8.5 minutes (distilled water, 25 °C)[3], 60 minutes (saltwater, 25 °C)[3] |
| Reaction with Nucleophiles | Follows SN1 and SN2 kinetics; rate is dependent on nucleophile concentration.[4][5] | Rate-limiting step is the formation of a cyclic sulfonium ion; overall rate is largely independent of nucleophile concentration.[6] |
| Reaction with Glutathione (B108866) | No direct kinetic data found. Expected to be slow based on overall reactivity. | Rapidly reacts with and depletes cellular glutathione.[7][8][9] |
Table 2: Comparison of Cytotoxicity
| Parameter | This compound | Sulfur Mustard |
| Oral LD50 (Rat) | 75 mg/kg[10] | 2.4 mg/kg[11] |
| Dermal LD50 (Mouse) | Not Found | 5.7 mg/kg[11] |
| Inhalation LC50 (Human, est.) | Not Found | 1500 mg·min/m³[4] |
| In vitro LC50 (HeLa cells) | Not Found | A dose-dependent increase in LDH leakage was observed up to 20 µmol.[12] |
| In vitro LC50 (CHO-K1 cells) | Not Found | ~100-150 µM[9] |
| In vitro LC50 (Daphnia magna, 48h) | Not Found | 0.018 ppm[13] |
Reaction Mechanisms and Biological Effects
Sulfur Mustard: The reactivity of sulfur mustard is dominated by the intramolecular cyclization to form a highly electrophilic episulfonium ion. This intermediate then rapidly reacts with a wide range of biological nucleophiles, including DNA, proteins, and glutathione.[6][7] The primary DNA adduct formed is 7-(2-hydroxyethylthioethyl)guanine.[14][15] This extensive alkylation of DNA triggers a cascade of cellular responses, including the activation of the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.[16][17] Key signaling molecules implicated in sulfur mustard-induced toxicity include p53, poly (ADP-ribose) polymerase (PARP), and caspases.[3][17] The depletion of cellular glutathione also leads to significant oxidative stress.[7][8][9]
This compound: Due to its lower reactivity, this compound is a less potent acute toxicant than sulfur mustard. Its chemical reactions are thought to proceed through standard bimolecular (SN2) or unimolecular (SN1) nucleophilic substitution mechanisms.[4][5] While specific DNA adducts have not been as extensively characterized as those of sulfur mustard, its classification as a probable human carcinogen suggests that it does interact with and damage DNA.[18] The cellular signaling pathways activated by this compound-induced damage are not as well-defined as for sulfur mustard but are presumed to involve pathways related to genotoxic stress and carcinogenesis.
Experimental Protocols
Determination of Hydrolysis Rate
A common method to determine the hydrolysis rate of alkyl halides involves monitoring the change in concentration of the compound over time in an aqueous solution.
Protocol: Hydrolysis of Alkyl Halides
-
Preparation of Solutions: Prepare a stock solution of the alkyl halide (e.g., this compound or sulfur mustard) in a suitable organic solvent (e.g., acetone) to ensure solubility in the aqueous reaction medium. Prepare the aqueous hydrolysis medium (e.g., buffered solution at a specific pH).
-
Reaction Initiation: Add a small aliquot of the alkyl halide stock solution to the pre-thermostated aqueous medium with vigorous stirring to initiate the hydrolysis reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction in the aliquot, for example, by adding a large volume of a cold organic solvent to extract the remaining unreacted alkyl halide.
-
Analysis: Analyze the concentration of the alkyl halide in the organic extracts using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the concentration of the alkyl halide versus time. The rate constant can be determined by fitting the data to the appropriate integrated rate law (e.g., first-order decay).
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells (e.g., human keratinocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or sulfur mustard) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The LC50 value can be determined by plotting the percentage of viability against the compound concentration.[18][19][20]
Visualizations
Caption: Reaction mechanism of Sulfur Mustard.
Caption: Reaction mechanism of this compound.
Caption: Cellular pathways affected by Sulfur Mustard.
References
- 1. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,2'-Dichlorodiethyl sulfide (sulfur mustard) decreases NAD+ levels in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 6. DNA repair mechanisms in response to genotoxicity of warfare agent sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfur Mustard Toxicity Following Dermal Exposure: Role of Oxidative Stress, and Antioxidant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidants and antioxidants in sulfur mustard–induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfur mustard triggers oxidative stress through glutathione depletion and altered expression of glutathione-related enzymes in human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Adductomics by mass tag prelabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro comparison of the cytotoxicity of sulphur mustard in melanoma and keratinocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutathione as an antidote for sulfur mustard poisoning: Mass spectrometric investigations of its potency as a chemical scavenger: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Detection of sulfur mustard-induced DNA modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in sulfur mustard-induced DNA adducts: Characterization and detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. In vitro dipeptide, nucleoside, and glutathione alkylation by S-(2-chloroethyl)glutathione and S-(2-chloroethyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of 2,2'-Dichlorodiethyl Ether: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity validation of 2,2'-Dichlorodiethyl ether.
2,2'-Dichlorodiethyl ether, a halogenated ether, is a versatile solvent and intermediate in organic synthesis. Its purity is critical as impurities can lead to unwanted side reactions, reduced yields, and compromised product quality. This guide details the experimental protocols and presents a comparative analysis of the predominant methods used for its purity assessment.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the premier method for the purity validation of volatile and semi-volatile compounds like 2,2'-Dichlorodiethyl ether. Its high sensitivity and specificity allow for the confident identification and quantification of the main component and trace-level impurities. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information, they present certain limitations for this specific application. HPLC is generally better suited for non-volatile or thermally labile compounds, and while NMR provides unparalleled structural elucidation, it typically has lower sensitivity for impurity quantification compared to GC-MS.
Comparison of Analytical Methods
The choice of analytical technique for purity determination depends on several factors, including the nature of the compound, the expected impurities, and the desired level of sensitivity and specificity.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. |
| Applicability for 2,2'-Dichlorodiethyl ether | Excellent, due to its volatile nature. | Limited, as the compound is highly volatile and may not be retained well on standard columns. | Good for structural confirmation and identification of major impurities. |
| Sensitivity | Very high (ng to pg level). | Moderate to high, depending on the detector (e.g., UV, MS). | Relatively low for impurity quantification. |
| Specificity | Very high, provides mass spectral data for confident peak identification. | Moderate, retention time is the primary identifier; MS detector enhances specificity. | Very high for structural elucidation. |
| Quantitative Accuracy | Excellent, with proper calibration. | Good, with proper calibration. | Good for major components, less accurate for trace impurities. |
| Common Impurities Detected | Volatile organic compounds, residual solvents, synthesis by-products. | Less volatile organic impurities, starting materials, degradation products. | Impurities with distinct proton/carbon signals from the main component. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Validation of 2,2'-Dichlorodiethyl ether
This protocol is designed for the identification and quantification of 2,2'-Dichlorodiethyl ether and its potential volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar or mid-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating halogenated ethers.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the 2,2'-Dichlorodiethyl ether sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure homogeneity.
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-300.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).
Potential Impurities in 2,2'-Dichlorodiethyl ether
Based on its common synthesis from diethylene glycol and a chlorinating agent like thionyl chloride, potential impurities may include:
-
Unreacted starting material: Diethylene glycol.
-
Partially chlorinated intermediates: 2-(2-Chloroethoxy)ethanol.
-
By-products: Formation of other chlorinated species.
-
Residual Solvents: Solvents used in the synthesis and purification process.
Visualization of the Analytical Workflow
Caption: Experimental workflow for GC-MS purity validation.
Conclusion
For the purity validation of 2,2'-Dichlorodiethyl ether, GC-MS is the most suitable and robust analytical technique. It provides high sensitivity for the detection of volatile impurities and high specificity for their identification through mass spectral analysis. While HPLC and NMR can be valuable for characterizing non-volatile impurities and confirming the structure of the main component, respectively, they are less ideal for the routine purity assessment of this particular volatile compound. A comprehensive purity analysis may involve the use of GC-MS as the primary technique, with NMR serving as a confirmatory tool for structural identity.
A Spectroscopic Comparison of 2,2'-Dichlorodiethyl Ether and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,2'-dichlorodiethyl ether and its bromo- and fluoro- analogs. The objective is to offer a comprehensive analysis of their structural features as revealed by key spectroscopic techniques, supported by experimental data. This information is valuable for the identification, characterization, and quality control of these compounds in research and development settings.
Introduction
2,2'-Dichlorodiethyl ether, a chlorinated ether, and its analogs are of interest in various chemical and pharmaceutical contexts. A thorough understanding of their spectroscopic properties is crucial for researchers working with these substances. This guide focuses on a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to highlight the influence of halogen substitution on their spectral characteristics.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,2'-dichlorodiethyl ether, bis(2-bromoethyl) ether, and bis(2-fluoroethyl) ether.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides insights into the electronic environment of protons within a molecule. The chemical shifts of the methylene (B1212753) groups are significantly influenced by the electronegativity of the adjacent halogen atom.
| Compound Name | Structure | Chemical Shift (ppm) - OCH₂- | Chemical Shift (ppm) - CH₂X |
| 2,2'-Dichlorodiethyl ether | (ClCH₂CH₂)₂O | ~3.77 | ~3.66 |
| Bis(2-bromoethyl) ether | (BrCH₂CH₂)₂O | ~3.85 | ~3.55 |
| Bis(2-fluoroethyl) ether | (FCH₂CH₂)₂O | ~3.80 (t) | ~4.55 (t) |
¹³C NMR Spectroscopy Data
¹³C NMR data reveals the chemical environment of the carbon atoms. Similar to ¹H NMR, the chemical shifts are influenced by the electronegativity of the attached halogen.
| Compound Name | Structure | Chemical Shift (ppm) - OCH₂- | Chemical Shift (ppm) - CH₂X |
| 2,2'-Dichlorodiethyl ether | (ClCH₂CH₂)₂O | ~71.5 | ~43.8 |
| Bis(2-bromoethyl) ether | (BrCH₂CH₂)₂O | ~70.2 | ~31.1 |
| Bis(2-fluoroethyl) ether | (FCH₂CH₂)₂O | ~68.5 (d) | ~82.5 (d) |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The C-O-C ether stretch and the C-X (halogen) stretches are characteristic for these compounds.
| Compound Name | C-O-C Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) |
| 2,2'-Dichlorodiethyl ether | ~1120 | ~740 |
| Bis(2-bromoethyl) ether | ~1115 | ~650 |
| Bis(2-fluoroethyl) ether | ~1130 | ~1050 |
Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation is influenced by the strength of the C-X bond.
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,2'-Dichlorodiethyl ether | 142 (with isotope pattern) | 93/95 [M-CH₂Cl]⁺, 63/65 [CH₂Cl]⁺ |
| Bis(2-bromoethyl) ether | 230 (with isotope pattern) | 137/139 [M-CH₂Br]⁺, 107/109, 93/95 |
| Bis(2-fluoroethyl) ether | 110 | 77 [M-CH₂F]⁺, 47 [CH₂F]⁺ |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound for identification and characterization purposes.
Caption: Workflow for Spectroscopic Analysis.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Obtain the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to TMS.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: Bombard the sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
The Obsolete Ether: Evaluating 2,2-Dichlorodiethyl Ether Against Modern Solvents in Research and Development
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that impacts reaction efficiency, product purity, and laboratory safety. This guide provides a comprehensive comparison of the historically used solvent, 2,2-Dichlorodiethyl ether, with contemporary, greener alternatives, highlighting the significant advantages of modern solvents in terms of efficacy, safety, and environmental impact.
Once utilized in various industrial and laboratory applications, this compound (also known as bis(2-chloroethyl) ether) is now largely considered an obsolete solvent due to its high toxicity and safety concerns.[1][2][3][4] Modern advancements in green chemistry have led to the development of safer and more effective alternatives that offer superior performance in a range of applications, from organic synthesis to drug formulation. This guide will objectively compare the physicochemical properties and performance of this compound with three prominent modern alternatives: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Ethyl acetate (B1210297).
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a solvent dictate its suitability for specific applications. The following table summarizes the key physicochemical characteristics of this compound and its modern counterparts.
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) | Ethyl Acetate |
| Molecular Formula | C₄H₈Cl₂O | C₅H₁₀O | C₆H₁₂O | C₄H₈O₂ |
| Molecular Weight ( g/mol ) | 143.01 | 86.13 | 100.16 | 88.11 |
| Boiling Point (°C) | 178[2] | 80 | 106[5] | 77.1 |
| Melting Point (°C) | -47[6] | -136 | -140[5] | -83.6 |
| Density (g/mL at 20°C) | 1.22[7] | 0.854 | 0.86[5] | 0.902 |
| Flash Point (°C) | 55[6] | -11 | -1[5] | -4 |
| Water Solubility | Insoluble, reacts slowly[7] | Partially miscible | 1.1 g/100g at 23°C[8] | 8.3 g/100 mL at 20°C |
| Key Safety Concerns | Toxic, probable carcinogen, skin/eye irritant, flammable[1][2] | Flammable | Flammable | Flammable |
Performance in Key Applications: A Shift Towards Greener Efficacy
Direct comparative experimental data between this compound and modern solvents is scarce, largely due to the scientific community's move away from such hazardous materials. However, by examining the well-documented performance of 2-MeTHF, CPME, and ethyl acetate in reaction types where an ether solvent would traditionally be used, a clear picture of their superior efficacy emerges.
Organic Synthesis
Grignard Reactions: 2-MeTHF has demonstrated significant advantages over traditional ethereal solvents like THF in Grignard reactions. Its higher boiling point allows for reactions to proceed more rapidly, and its limited miscibility with water simplifies workup procedures, leading to improved yields and reduced waste.[8][9] In the synthesis of Tramadol, the use of 2-MeTHF as a single solvent system for the Grignard reaction step was systematically evaluated and showed superior impact on the overall process in terms of efficiency and greenness.[8]
Cross-Coupling Reactions: CPME has proven to be an excellent solvent for various transition-metal-catalyzed reactions, including Suzuki-Miyaura couplings.[1][2] In a study on the Suzuki-Miyaura coupling of amides, CPME was identified as a superior green solvent to THF, achieving high yields.[1] Its stability under both acidic and basic conditions, coupled with a high boiling point, allows for a broad range of reaction conditions and often leads to cleaner reactions and higher purity products.[10][11]
Nucleophilic Substitution Reactions: The choice of solvent is critical in nucleophilic substitution reactions (SN1 and SN2). Polar aprotic solvents generally favor SN2 reactions. While this compound is polar, its reactivity and tendency to form hazardous byproducts make it a poor choice. Modern alternatives like 2-MeTHF and CPME offer a better-controlled environment for these reactions. For SN1 reactions, which are favored by polar protic solvents, the stability of the carbocation intermediate is key. While ethers are not the ideal choice, the higher polarity of some modern ethers can offer better stabilization than less polar, traditional ethers.[6][7][12][13]
Extractions
Ethyl acetate is a widely used and effective extraction solvent due to its moderate polarity, low toxicity, and ease of removal.[14][15] It can efficiently extract a wide range of organic compounds from aqueous solutions.[15] In a study comparing various solvents for the extraction of organic compounds from extrafoliar nectar, ethyl acetate was effective in extracting a diverse range of compounds.[15] Furthermore, its relatively low boiling point simplifies the process of isolating the desired product after extraction.[14] 2-MeTHF is also a good substitute for dichloromethane (B109758) in biphasic reactions and extractions, offering the advantages of low water solubility and higher extraction efficiency.[16]
Experimental Protocols: Evaluating Solvent Performance
To quantitatively assess the efficacy of a solvent for a specific chemical transformation, a systematic approach is necessary. The following is a general experimental protocol for comparing the performance of different solvents in an organic reaction.
Objective: To determine the optimal solvent for a given reaction based on yield, purity, and reaction time.
Materials:
-
Reactants and catalyst for the chosen reaction
-
A selection of solvents to be tested (e.g., 2-MeTHF, CPME, Ethyl Acetate)
-
Inert atmosphere setup (e.g., nitrogen or argon) if required
-
Standard laboratory glassware and equipment for synthesis and workup
-
Analytical instrumentation for monitoring reaction progress and product purity (e.g., TLC, GC-MS, HPLC, NMR)
Procedure:
-
Reaction Setup: In parallel, set up the identical reaction in each of the chosen solvents. Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC or GC). Record the time taken for the reaction to reach completion.
-
Workup: Once the reactions are complete, perform an identical workup procedure for each to isolate the crude product. This may involve quenching the reaction, extraction, and washing.
-
Purification: Purify the crude product from each reaction using a suitable method, such as column chromatography or recrystallization.
-
Analysis and Data Collection:
-
Determine the yield of the pure product for each reaction.
-
Assess the purity of the product using analytical techniques like GC-MS, HPLC, or NMR.
-
Record any observations regarding ease of handling, side product formation, or difficulties in workup for each solvent.
-
Data Presentation: The results should be summarized in a table for easy comparison of reaction time, yield, and purity for each solvent tested.
Below is a DOT script for a Graphviz diagram illustrating a general workflow for solvent screening in a chemical reaction.
Logical Relationship: The Shift Away from Hazardous Solvents
The transition from hazardous solvents like this compound to greener alternatives is driven by a clear logical progression based on modern principles of chemistry.
Conclusion
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. users.wfu.edu [users.wfu.edu]
- 8. journalijdr.com [journalijdr.com]
- 9. ijarse.com [ijarse.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. Why is Ethyl Acetate a Good Solvent for Extraction? [slchemtech.com]
- 15. ethyl acetate extraction: Topics by Science.gov [science.gov]
- 16. monumentchemical.com [monumentchemical.com]
Comparative Analysis of 2,2-Dichlorodiethyl Ether and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results for 2,2-Dichlorodiethyl ether and its safer, more environmentally friendly alternatives across its primary applications as an industrial solvent, a textile scouring agent, and a soil fumigant. The following sections present a detailed analysis of their performance, supported by experimental data, to assist researchers and professionals in making informed decisions for their specific applications.
Section 1: Industrial Solvent Applications
This compound has been historically used as a solvent for resins, oils, fats, and waxes. However, due to its toxicity, a shift towards safer alternatives is crucial. This section compares its properties with 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Ethyl acetate.
Data Presentation: Physical and Toxicological Properties of Solvents
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) | Ethyl Acetate |
| CAS Number | 111-44-4 | 96-47-9 | 5614-37-9 | 141-78-6 |
| Molecular Formula | C₄H₈Cl₂O | C₅H₁₀O | C₆H₁₂O | C₄H₈O₂ |
| Molecular Weight ( g/mol ) | 143.01 | 86.13 | 100.16 | 88.11 |
| Boiling Point (°C) | 177 - 178 | 78 - 80 | 106 | 77.1 |
| Melting Point (°C) | -51.9 | -136 | -140 | -83.6 |
| Flash Point (°C) | 55 | -11 | -1 | -4 |
| Density (g/mL at 20°C) | 1.22 | 0.854 | 0.86 | 0.902 |
| Water Solubility | Insoluble | 14 g/100 mL at 20°C | 0.3 g/100 g | 8.3 g/100 mL at 20°C |
| LD50 Oral (rat) | 75 mg/kg[1] | >300 mg/kg | >1000 mg/kg[2] | 5620 mg/kg[3] |
| Inhalation Toxicity | Fatal if inhaled[1] | May cause respiratory irritation | Low acute toxicity[2] | Irritation above 400 ppm[3] |
| Carcinogenicity | Suspected of causing cancer[1] | Not classified as a carcinogen | Not classified as a carcinogen | Not shown to be a human carcinogen[3] |
Experimental Protocols: Resin Solubility Test (ASTM D3132 - Modified)
This protocol outlines a method to determine the solubility of a resin in this compound and its alternatives.
Objective: To determine the solubility range of a specific resin in the selected solvents.
Materials:
-
Resin sample
-
This compound
-
2-Methyltetrahydrofuran
-
Cyclopentyl methyl ether
-
Ethyl acetate
-
Test tubes with stoppers
-
Graduated cylinders or pipettes
-
Vortex mixer
-
Water bath
Procedure:
-
Sample Preparation: Weigh 1 gram of the resin and place it into a clean, dry test tube.
-
Solvent Addition: Add 10 mL of the solvent to be tested to the test tube.
-
Mixing: Securely stopper the test tube and vortex for 2 minutes to ensure thorough mixing.
-
Observation: Visually inspect the solution for clarity and any undissolved resin particles. Record the observation as "soluble," "partially soluble," or "insoluble."
-
Heating (if necessary): If the resin is not completely soluble at room temperature, place the test tube in a water bath heated to 50°C for 10 minutes, with intermittent vortexing.
-
Final Observation: After heating, remove the test tube and allow it to cool to room temperature. Observe the solution again for clarity and record the final solubility.
-
Repeat: Repeat the procedure for each solvent being tested.
Mandatory Visualization: Solvent Selection Workflow
Caption: Workflow for selecting a safer solvent alternative to this compound.
Section 2: Textile Scouring Applications
This compound has been used as a scouring agent to remove impurities like waxes and oils from textiles. This section compares it with alkaline and enzymatic scouring agents.
Data Presentation: Properties and Performance of Scouring Agents
| Property/Performance Metric | This compound | Alkaline Scouring (Sodium Hydroxide) | Enzymatic Scouring (Pectinase/Cellulase) |
| Primary Active Agent | This compound | Sodium Hydroxide (NaOH) | Pectinase, Cellulase enzymes |
| Mechanism | Solvent extraction | Saponification and emulsification of fats and waxes | Enzymatic degradation of pectin (B1162225) and other impurities[4] |
| Operating Temperature | Varies (often elevated) | 90-100°C[5] | 40-60°C |
| Operating pH | Neutral | Highly Alkaline (pH 12-14) | Mildly Acidic to Neutral (pH 4-8) |
| Toxicity | High (see solvent section) | Corrosive, high pH effluent is environmentally harmful | Generally low toxicity, biodegradable |
| Fabric Strength | Can be harsh on delicate fibers | Can cause fiber damage and weight loss | Milder on fabric, minimal strength loss |
| Wettability Improvement | Good | Excellent | Excellent |
| Residual Impurities | Can be effective | Highly effective at removing a broad range of impurities | Specific to the enzyme's target substrate (e.g., pectin) |
Experimental Protocols: Textile Scouring Efficiency Test (AATCC Test Method 79 - Modified)
This protocol measures the absorbency of a fabric, which is a key indicator of scouring efficiency.
Objective: To evaluate the effectiveness of different scouring agents by measuring the water absorbency of the treated fabric.
Materials:
-
Unscoured cotton fabric swatches (e.g., 10 cm x 10 cm)
-
Scouring agents: this compound, Sodium Hydroxide solution (2%), Pectinase/Cellulase enzyme solution.
-
Beakers and heating apparatus
-
Water dropper or burette
-
Stopwatch
-
Drying oven
Procedure:
-
Scouring:
-
This compound: Immerse a fabric swatch in the solvent at 60°C for 30 minutes.
-
Alkaline Scouring: Immerse a fabric swatch in a 2% NaOH solution at 95°C for 60 minutes.
-
Enzymatic Scouring: Immerse a fabric swatch in the enzyme solution at 50°C and pH 7 for 60 minutes.
-
-
Rinsing and Drying: Thoroughly rinse each scoured fabric swatch with deionized water until the rinse water is neutral. Dry the swatches in an oven at 105°C until a constant weight is achieved.
-
Absorbency Test (Drop Test):
-
Place a dried, scoured fabric swatch on a flat, horizontal surface.
-
Position a water dropper approximately 1 cm above the fabric surface.
-
Allow a single drop of water to fall onto the fabric.
-
Start the stopwatch the moment the water drop touches the fabric and stop it when the water is completely absorbed (the specular reflection of the water drop disappears).
-
Record the time in seconds.
-
Repeat the test at three different locations on the swatch and calculate the average absorption time. A shorter absorption time indicates a more effective scouring process.
-
Mandatory Visualization: Scouring Process Comparison
Caption: Comparison of the general process flow for different textile scouring methods.
Section 3: Soil Fumigant Applications
This compound has been used as a soil fumigant to control nematodes and other soil-borne pests. This section compares its properties and efficacy with steam, chloropicrin, and 1,3-dichloropropene (B49464).
Data Presentation: Properties and Efficacy of Soil Fumigants
| Property/Efficacy Metric | This compound | Steam | Chloropicrin | 1,3-Dichloropropene |
| Primary Use | Nematicide, Insecticide | Broad-spectrum (fungi, bacteria, nematodes, weeds)[6][7] | Fungicide, Nematicide, Herbicide[8] | Nematicide |
| Application Method | Liquid injection | Steam injection or sheet steaming[9] | Liquid injection | Liquid injection |
| Mechanism | Toxicant | Thermal inactivation of organisms[6] | Broad-spectrum biocide | Toxicant |
| Efficacy | Effective against certain nematodes | Highly effective, broad-spectrum | Highly effective, broad-spectrum[7] | Effective against a range of nematodes |
| Toxicity (Human) | High (see solvent section) | Burn hazard from high temperatures | Highly toxic, severe irritant[10] | Probable human carcinogen[11] |
| Environmental Fate | Can persist in soil | No chemical residue | Degrades in soil, but can volatilize | Volatilizes from soil |
| Re-entry Interval | Varies | Short (after cooling) | Several days to weeks | Several days to weeks |
Experimental Protocols: Nematicide Efficacy Bioassay (Pot Study)
This protocol outlines a method to assess the efficacy of soil fumigants against a target nematode species in a controlled environment.
Objective: To determine the percent mortality of a target nematode population after treatment with different soil fumigants.
Materials:
-
Potting soil infested with a known population density of a target nematode (e.g., root-knot nematode, Meloidogyne incognita).
-
Pots (e.g., 15 cm diameter).
-
Fumigants: this compound, Chloropicrin, 1,3-Dichloropropene.
-
Steam generator.
-
Syringes for liquid fumigant injection.
-
Plastic sheeting to cover pots.
-
Nematode extraction equipment (e.g., Baermann funnels).
-
Microscope and counting slides.
Procedure:
-
Pot Preparation: Fill pots with the infested soil.
-
Fumigant Application:
-
Liquid Fumigants: Inject the recommended dosage of this compound, chloropicrin, or 1,3-dichloropropene into the center of the soil in each pot. Immediately cover the pots with plastic sheeting and seal to prevent vapor loss.
-
Steam: Inject steam into the soil until the temperature reaches 82°C (180°F) and maintain for 30 minutes.
-
Control: Leave a set of pots untreated.
-
-
Incubation: Keep the treated pots in a well-ventilated area for the recommended fumigation period (e.g., 48-72 hours for chemical fumigants).
-
Aeration: After the fumigation period, remove the plastic sheeting and allow the soil to aerate for the recommended time (e.g., 7-14 days).
-
Nematode Extraction: After aeration, take soil samples from each pot and extract the nematodes using a standard method like the Baermann funnel technique.
-
Counting and Analysis: Count the number of live nematodes per 100 cm³ of soil for each treatment and the control. Calculate the percent mortality for each fumigant compared to the control.
Mandatory Visualization: Soil Fumigation Logic
Caption: Decision-making flowchart for selecting a soil disinfestation method.
References
- 1. Chloropicrin (PS): Lung Damaging Agent | NIOSH | CDC [cdc.gov]
- 2. CHLOROPICRIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 1,3-Dichloropropene | C3H4Cl2 | CID 24883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bio-scouring | PPTX [slideshare.net]
- 5. textilelearner.net [textilelearner.net]
- 6. Soil Steaming to Reduce the Incidence of Soil-borne Diseases, Weeds and Insect Pests // Missouri Produce Growers Bulletin // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 7. Soil steam sterilization - Wikipedia [en.wikipedia.org]
- 8. Chloropicrin - Wikipedia [en.wikipedia.org]
- 9. Steaming options for soil disinfestation | AHDB [potatoes.ahdb.org.uk]
- 10. texauxchemicals.com [texauxchemicals.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comparative Guide to the Synthetic Applications of Bis(2-chloroethyl) Ether
For Researchers, Scientists, and Drug Development Professionals
Bis(2-chloroethyl) ether, a reactive and versatile chemical intermediate, has found significant use in a variety of synthetic applications, ranging from the construction of complex macrocycles to the formation of essential heterocyclic scaffolds. Its bifunctional nature, possessing two reactive chloroethyl arms, allows for the facile introduction of a -CH₂CH₂OCH₂CH₂- linker into molecules. However, its toxicity and the availability of alternative reagents necessitate a careful evaluation of its synthetic utility. This guide provides a comparative analysis of the synthetic applications of bis(2-chloroethyl) ether, offering detailed experimental protocols, quantitative data, and a critical look at alternative methodologies.
Synthesis of Crown Ethers: A Classic Application
One of the most well-documented applications of bis(2-chloroethyl) ether is in the synthesis of crown ethers, particularly dibenzo-18-crown-6 (B77160). This macrocycle is renowned for its ability to complex with specific metal cations, finding use in phase-transfer catalysis and ion separation.
Comparative Analysis: Bis(2-chloroethyl) Ether vs. Diethylene Glycol Ditosylate
The synthesis of dibenzo-18-crown-6 typically involves the Williamson ether synthesis, where a catechol derivative reacts with a dielectrophile. While bis(2-chloroethyl) ether is a traditional choice, diethylene glycol ditosylate has emerged as a common alternative.
| Parameter | Bis(2-chloroethyl) Ether | Diethylene Glycol Ditosylate |
| Reaction | Williamson Ether Synthesis | Williamson Ether Synthesis |
| Typical Yield | 39-48%[1] | ~89% (for the tosylate) |
| Leaving Group | Chloride | Tosylate |
| Reactivity | Less reactive than tosylate | More reactive, better leaving group |
| Safety | Toxic and potential carcinogen | Also toxic, but generally considered less hazardous and less volatile than bis(2-chloroethyl) ether. |
| Reaction Conditions | High temperatures, strong base (e.g., NaOH) in n-butanol.[1] | Can often be carried out under milder conditions. |
Key takeaway: While bis(2-chloroethyl) ether is effective, diethylene glycol ditosylate often provides higher yields and may be a safer alternative for the synthesis of crown ethers. The choice of reagent may depend on the desired scale, available resources, and safety considerations.
Experimental Protocols
Synthesis of Dibenzo-18-crown-6 using Bis(2-chloroethyl) ether [1]
-
Materials: Catechol, sodium hydroxide (B78521), n-butanol, bis(2-chloroethyl) ether, concentrated hydrochloric acid.
-
Procedure:
-
A solution of catechol in n-butanol is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Sodium hydroxide pellets are added, and the mixture is heated to reflux.
-
A solution of bis(2-chloroethyl) ether in n-butanol is added dropwise over a period of 2 hours.
-
The mixture is refluxed for an additional hour, then cooled.
-
More sodium hydroxide is added, and the mixture is refluxed again.
-
A second portion of bis(2-chloroethyl) ether in n-butanol is added, and the reaction is refluxed for an extended period (e.g., 16 hours).
-
The reaction mixture is then acidified with concentrated hydrochloric acid.
-
The product is isolated and purified.
-
Synthesis Workflow for Dibenzo-18-crown-6
Caption: Workflow for the synthesis of Dibenzo-18-crown-6.
Synthesis of Morpholines: Building Heterocyclic Scaffolds
Bis(2-chloroethyl) ether is a key reagent for the synthesis of N-substituted morpholines, which are important structural motifs in many pharmaceuticals. The reaction typically involves the condensation of a primary amine with bis(2-chloroethyl) ether.
Comparative Analysis: Bis(2-chloroethyl) Ether vs. Other Methods
While the reaction with bis(2-chloroethyl) ether is a direct method, other synthetic routes to morpholines exist.
| Parameter | Bis(2-chloroethyl) Ether | Alternative Methods (e.g., from Diethanolamine) |
| Reaction Type | Condensation with a primary amine | Dehydration of N-alkyldiethanolamine |
| Reagents | Primary amine, bis(2-chloroethyl) ether | N-alkyldiethanolamine, dehydrating agent (e.g., H₂SO₄) |
| Byproducts | Amine hydrochlorides | Water |
| Conditions | Elevated temperatures (100-200 °C)[2] | Often requires strong acids and high temperatures. |
| Yield | Good yields (e.g., 68% for N-ethylmorpholine)[2] | Varies depending on the substrate and conditions. |
Key takeaway: The use of bis(2-chloroethyl) ether offers a direct route to N-alkylmorpholines from primary amines. Alternative methods starting from diethanolamine (B148213) derivatives are also common but involve different starting materials and reaction conditions.
Experimental Protocols
Synthesis of N-Ethylmorpholine using Bis(2-chloroethyl) ether [2]
-
Materials: Bis(2-chloroethyl) ether, ethylamine.
-
Procedure:
-
Bis(2-chloroethyl) ether is heated to 100-110 °C in a reaction vessel.
-
Ethylamine is added with stirring over a period of five hours.
-
After the addition is complete, stirring is stopped, and the temperature is maintained at 80-90 °C to allow the separation of two liquid layers.
-
The upper layer, containing the N-ethylmorpholine, is siphoned off.
-
The product is then purified by distillation.
-
Logical Relationship in Morpholine (B109124) Synthesis
Caption: Reactants and products in N-alkylmorpholine synthesis.
Synthesis of Polysulfide Polymers
Bis(2-chloroethyl) ether can be used in the synthesis of polysulfide polymers through reaction with sodium polysulfide. These polymers have applications as sealants and adhesives due to their fuel and solvent resistance.
Comparative Analysis: Bis(2-chloroethyl) Ether vs. Other Dihaloalkanes
The properties of the resulting polysulfide polymer can be tuned by the choice of the dihaloalkane.
| Parameter | Bis(2-chloroethyl) Ether | Other Dihaloalkanes (e.g., 1,2-dichloroethane) |
| Monomer | Contains an ether linkage | Simple alkyl chain |
| Polymer Properties | The ether linkage can impart greater flexibility to the polymer backbone. | Results in a more hydrocarbon-like polymer backbone. |
| Reaction Conditions | Typically reacted with sodium polysulfide in the presence of a phase transfer catalyst. | Similar reaction conditions can be employed. |
Key takeaway: The incorporation of the ether linkage from bis(2-chloroethyl) ether can modify the physical properties of the resulting polysulfide polymer, offering a route to materials with different flexibility and solvent compatibility compared to those derived from simple dihaloalkanes.
Experimental Protocols
General Procedure for Polysulfide Synthesis
-
Materials: Bis(2-chloroethyl) ether, sodium polysulfide (Na₂Sₓ), phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt), water.
-
Procedure:
-
An aqueous solution of sodium polysulfide is prepared.
-
Bis(2-chloroethyl) ether and a phase transfer catalyst are added.
-
The mixture is heated and stirred to facilitate the polycondensation reaction.
-
The resulting polysulfide polymer is then isolated and purified.
-
Experimental Workflow for Polysulfide Synthesis
Caption: Workflow for the synthesis of polysulfide polymers.
Other Synthetic Applications
Bis(2-chloroethyl) ether has also been utilized in the synthesis of other molecules of interest, including the cough suppressant Fedrilate . The synthesis involves a ring-forming reaction with benzyl (B1604629) cyanide in the presence of a strong base like sodamide.[3]
Furthermore, it can undergo elimination reactions in the presence of a strong base to form divinyl ether , which has been used as an anesthetic.[3]
Conclusion
Bis(2-chloroethyl) ether remains a valuable C4 building block in organic synthesis, particularly for the construction of crown ethers and morpholine derivatives. Its high reactivity, stemming from the two primary chloride leaving groups, allows for efficient double alkylation reactions. However, its toxicity is a significant drawback, and for many applications, safer and sometimes more efficient alternatives like diethylene glycol ditosylate are available. The choice of reagent should always be made after a thorough consideration of the reaction efficiency, cost, and, most importantly, safety and environmental impact. The detailed protocols and comparative data presented in this guide aim to assist researchers in making informed decisions for their synthetic endeavors.
References
Benchmarking 2,2-Dichlorodiethyl Ether: A Comparative Guide for Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor influencing the efficiency, yield, and overall success of a synthetic pathway. This guide provides a comprehensive performance benchmark of 2,2-dichlorodiethyl ether in two key applications: the synthesis of morpholine (B109124) derivatives and the preparation of crown ethers. Through a detailed comparison with alternative reagents and methodologies, supported by experimental data, this document aims to facilitate informed decisions in experimental design.
Performance in Morpholine Synthesis
The synthesis of the morpholine ring, a prevalent scaffold in medicinal chemistry, can be achieved through various routes. One established method involves the reaction of this compound with a primary amine or ammonia (B1221849). This approach is benchmarked against the industrial standard method: the dehydration of diethanolamine (B148213).
Comparison of Synthetic Routes to Morpholine
| Parameter | This compound Route | Diethanolamine Dehydration Route |
| Starting Materials | This compound, Ammonia/Primary Amine | Diethanolamine |
| Reaction Type | Nucleophilic Substitution (Cyclization) | Dehydration/Cyclization |
| Typical Yield | Not explicitly reported in comparative studies | 35-50% (Lab Scale)[1], 90-95% (Industrial)[2] |
| Reaction Conditions | 50–55°C, 80 hours (with excess aqueous ammonia)[3] | High temperature (e.g., 190°C), strong acid (e.g., oleum), 0.5-1.5 hours[2] |
| Advantages | Potentially simpler, one-step cyclization with the amine. | High industrial yields, shorter reaction times. |
| Disadvantages | Long reaction times, potential for side reactions. | Harsh acidic conditions, requires high temperatures. |
While the reaction of this compound with ammonia is described as a "simple" synthesis, specific yield data for a direct comparison is scarce in the reviewed literature.[3] In contrast, the dehydration of diethanolamine is a well-established industrial process with reported yields reaching up to 95%.[2]
Experimental Protocol: Synthesis of Morpholine from this compound and Ammonia
This protocol is based on the classical approach for synthesizing the parent morpholine ring.
Materials:
-
This compound
-
Excess aqueous ammonia
-
Reaction vessel suitable for heating under pressure
Procedure:
-
Charge the reaction vessel with this compound and an excess of aqueous ammonia.
-
Seal the vessel and heat the mixture to 50–55°C.
-
Maintain the temperature and stir the reaction mixture for 80 hours.
-
After cooling, the excess ammonia is removed, and the morpholine product is isolated and purified through distillation.
The reaction proceeds via a double SN2 mechanism where the nitrogen atom of ammonia acts as the nucleophile, displacing the chloride leaving groups on this compound to form the heterocyclic ring.
Performance in Crown Ether Synthesis
This compound is a key reagent in the Williamson ether synthesis of certain crown ethers, most notably dibenzo-18-crown-6 (B77160). Its performance can be evaluated by comparing reaction yields with alternative, albeit multi-step, synthetic routes.
Comparison of Synthetic Routes to Dibenzo-18-Crown-6
| Parameter | Direct Synthesis with this compound | Multi-step Synthesis via Bis-[2-(o-hydroxyphenoxy)-ethyl] ether |
| Key Reagents | Catechol, this compound, Base | Catechol, Protecting Groups, this compound, Base |
| Reaction Type | Williamson Ether Synthesis (double) | Protection, Williamson Ether Synthesis, Deprotection, Cyclization |
| Reported Yield | 39–48%[4] | up to 80%[4] |
| Reaction Conditions | Reflux in n-butanol with NaOH[4] | Multiple steps involving protection and deprotection |
| Advantages | One-pot reaction, fewer synthetic steps. | Higher overall yield. |
| Disadvantages | Moderate yield, potential for side reactions. | More complex, requires additional reagents and purification steps. |
The direct synthesis of dibenzo-18-crown-6 from catechol and this compound offers a more straightforward approach, though with a moderate yield of 39-48%.[4] A higher yield of up to 80% can be achieved through a multi-step process that involves the pre-synthesis of bis-[2-(o-hydroxyphenoxy)-ethyl] ether, which is then cyclized with this compound.[4] The addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, has been shown to increase the yield of the direct synthesis in an industrial setting from approximately 30% to over 40%.[5]
Experimental Protocol: Direct Synthesis of Dibenzo-18-Crown-6
This protocol is adapted from the established procedure for the direct synthesis of dibenzo-18-crown-6.
Materials:
-
Catechol
-
This compound (bis(2-chloroethyl) ether)
-
Sodium hydroxide (B78521)
-
n-Butanol
Procedure:
-
In a reaction flask equipped with a stirrer and reflux condenser, dissolve catechol in n-butanol.
-
Add sodium hydroxide pellets to the solution and heat the mixture to reflux (approximately 115°C).
-
Slowly add a solution of bis(2-chloroethyl) ether in n-butanol to the refluxing mixture over a period of 2 hours.
-
Continue refluxing with stirring for an additional hour.
-
Cool the mixture and add another portion of sodium hydroxide pellets.
-
Reflux for another 30 minutes.
-
After cooling, the product is isolated by filtration and purified by recrystallization.[4]
The synthesis of dibenzo-18-crown-6 from catechol and this compound is a classic example of the Williamson ether synthesis, involving the nucleophilic attack of the phenoxide ions on the electrophilic carbon atoms of the dichloroether. The presence of a template ion, such as Na⁺ or K⁺, can facilitate the cyclization process.[6]
Conclusion
This compound serves as a valuable bifunctional reagent for the synthesis of important heterocyclic compounds such as morpholines and crown ethers. In morpholine synthesis, while it offers a conceptually simple route, it faces competition from the high-yielding industrial dehydration of diethanolamine. For the synthesis of dibenzo-18-crown-6, the direct Williamson ether synthesis using this compound provides a convenient one-pot method, albeit with moderate yields compared to more complex, multi-step alternatives. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, desired yield, and available resources. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers in making these critical decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]
- 6. nobelprize.org [nobelprize.org]
A Comparative Guide to the Structural Confirmation of Products from 2,2'-Dichlorodiethyl Ether Reactions
For researchers, scientists, and professionals in drug development, the synthesis and structural confirmation of heterocyclic compounds are pivotal. This guide provides an objective comparison of reaction products derived from 2,2'-Dichlorodiethyl ether, a potent alkylating agent, with those from alternative synthetic routes. The focus is on the formation of N-substituted morpholines and 1,4-dioxanes, common scaffolds in medicinal chemistry.
Executive Summary
2,2'-Dichlorodiethyl ether serves as a reactive precursor for the synthesis of N-substituted morpholines, albeit with significant safety concerns and variable yields. In contrast, the industrial synthesis of the parent morpholine (B109124) and 1,4-dioxane (B91453) predominantly utilizes safer and more efficient starting materials like diethylene glycol. This guide presents a comparative analysis of these synthetic pathways, supported by quantitative data, detailed experimental protocols for structural confirmation, and visual workflows to aid in laboratory practice.
Comparison of Synthetic Routes and Product Performance
The following tables summarize the quantitative data for the synthesis of N-ethylmorpholine and the parent morpholine and 1,4-dioxane via different precursors.
Table 1: Synthesis of N-Ethylmorpholine
| Precursor | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2,2'-Dichlorodiethyl ether | Ethylamine (B1201723) | 100-210°C, 5 hours | 68 | 97 | --INVALID-LINK-- |
| Morpholine | Bromoethane | Not specified | High | High | --INVALID-LINK-- |
| Diethylene glycol & Ethanol | Heterogeneous Catalyst | 180°C, 7 MPa, 4 hours | 67.8 (total glycol ethers) | Not specified | --INVALID-LINK-- |
Table 2: Synthesis of Morpholine
| Precursor | Reagents | Reaction Conditions | Yield (%) | Reference |
| 2,2'-Dichlorodiethyl ether | Excess aqueous ammonia | 50-55°C, 80 hours | Not specified (described as an "old procedure") | --INVALID-LINK-- |
| Diethylene glycol | Ammonia, Hydrogen, Catalyst | 150-400°C, 3-40 MPa | 14-77 | --INVALID-LINK-- |
| Diethylene glycol | Ammonia, Hydrogen, Ni-Cu-Cr-Ti Catalyst | High temperature, 1-30 atm | 75-78 | --INVALID-LINK-- |
Table 3: Synthesis of 1,4-Dioxane
| Precursor | Reagents | Reaction Conditions | Selectivity/Yield (%) | Reference |
| Diethylene glycol | Sulfuric acid (catalyst) | >170°C, atmospheric pressure | High (industrial standard) | --INVALID-LINK-- |
| Oxirane | ZrO2/TiO2 (catalyst) | 75°C, atmospheric pressure | 86.2 (selectivity) | --INVALID-LINK-- |
Experimental Protocols
Synthesis of N-Ethylmorpholine from 2,2'-Dichlorodiethyl Ether
This protocol is adapted from the process described in US Patent 3,155,656.
Materials:
-
2,2'-Dichlorodiethyl ether
-
Ethylamine (at least 3 molar equivalents)
-
Autoclave or suitable pressure vessel
-
Distillation apparatus
Procedure:
-
Charge a one-gallon autoclave with 9 moles (1187 g) of 2,2'-dichlorodiethyl ether.
-
Seal the autoclave and introduce 27 moles of ethylamine.
-
Start the stirrer and heat the reaction mixture to 100°C for five hours.
-
After the initial reaction, rapidly heat the mixture to 210°C.
-
Stop the stirrer and maintain the temperature at 200-210°C to allow for the separation of two liquid layers. The upper layer is N-ethylmorpholine, and the lower layer is molten ethylamine hydrochloride.
-
Carefully siphon off the upper N-ethylmorpholine layer.
-
Purify the crude N-ethylmorpholine by fractional distillation. The boiling point of N-ethylmorpholine is approximately 138-139°C.
Structural Confirmation of N-Ethylmorpholine
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) are approximately:
-
1.10 ppm (triplet, 3H, -CH₃)
-
2.45 ppm (quartet, 2H, -N-CH₂-CH₃)
-
2.55 ppm (triplet, 4H, -N-(CH₂)₂)
-
3.70 ppm (triplet, 4H, -O-(CH₂)₂)
-
-
¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts (δ) are approximately:
-
12.0 ppm (-CH₃)
-
52.5 ppm (-N-CH₂-CH₃)
-
54.0 ppm (-N-(CH₂)₂)
-
67.0 ppm (-O-(CH₂)₂)
-
2. Mass Spectrometry (MS):
-
Method: Electron Ionization (EI)
-
Expected Molecular Ion (M⁺): m/z = 115.18
-
Key Fragmentation Peaks: m/z = 100, 86, 57, 42
Visualizations
Safer and More Efficient Routes in Crown Ether Synthesis: A Comparative Guide to Reagents
For researchers, scientists, and professionals in drug development, the synthesis of crown ethers is a critical process. Traditionally, 2,2-dichlorodiethyl ether has been a common reagent in these syntheses. However, due to its high toxicity and the availability of safer, more efficient alternatives, a shift in synthetic strategy is warranted. This guide provides a detailed comparison of this compound with its primary alternatives, focusing on the synthesis of dibenzo-18-crown-6 (B77160), a widely used crown ether. Experimental data, detailed protocols, and a visual representation of the synthetic workflow are presented to facilitate informed decisions in your research.
Executive Summary
The synthesis of crown ethers, essential compounds in various fields including medicine and materials science, has historically involved hazardous reagents like this compound. This guide demonstrates that oligoethylene glycol ditosylates represent a superior alternative, offering comparable or even improved yields under safer reaction conditions. The classic Williamson ether synthesis provides the framework for these reactions, with the "template effect" playing a crucial role in optimizing yields. By presenting a side-by-side comparison of reaction parameters and safety profiles, this document aims to equip researchers with the knowledge to adopt greener and more effective synthetic methodologies.
Reagent Comparison: Performance and Safety
The choice of reagent in crown ether synthesis significantly impacts reaction efficiency, yield, and, most importantly, laboratory safety. Here, we compare the performance of the traditional reagent, this compound, with a prominent alternative, diethylene glycol ditosylate, in the synthesis of dibenzo-18-crown-6 from catechol.
| Parameter | This compound | Diethylene Glycol Ditosylate |
| Reaction Type | Williamson Ether Synthesis | Williamson Ether Synthesis |
| Starting Materials | Catechol, NaOH, n-Butanol | Catechol, Base (e.g., NaOH, KOH), Solvent |
| Reported Yield | 39-48%[1] | Yields can be comparable or superior to traditional methods.[2] |
| Reaction Conditions | Reflux in n-butanol (approx. 117°C) for 16 hours.[1] | Can be performed under various conditions, often with a "template" cation. |
| Safety Profile | Highly toxic, suspected carcinogen, fatal if swallowed, in contact with skin, or if inhaled.[3][4][5] | Tosylates are generally less hazardous, though standard laboratory precautions are still necessary. |
The Critical Role of the "Template Effect"
A key factor influencing the yield of crown ether synthesis is the "template effect." This phenomenon involves the use of a cation (typically from the base used in the reaction) that fits within the cavity of the desired crown ether. This cation organizes the acyclic precursor molecules into a conformation that favors intramolecular cyclization over intermolecular polymerization, thereby increasing the yield of the desired crown ether.[6][7] For the synthesis of 18-crown-6 (B118740) derivatives, potassium ions (K⁺) are particularly effective as a template.[7]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and adapting synthetic methods. Below are protocols for the synthesis of dibenzo-18-crown-6 using both this compound and an oligoethylene glycol ditosylate.
Protocol 1: Synthesis of Dibenzo-18-Crown-6 using this compound
This procedure is adapted from a well-established method.[1]
Materials:
-
Catechol
-
Sodium hydroxide (B78521) (pellets)
-
n-Butanol
-
Bis(2-chloroethyl) ether [this compound]
-
Concentrated hydrochloric acid
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 330 g (3.00 moles) of catechol and 2 L of n-butanol.
-
With stirring, add 122 g (3.05 moles) of sodium hydroxide pellets.
-
Heat the mixture to reflux (approximately 115°C).
-
Over a 2-hour period, add a solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol dropwise while maintaining reflux and continuous stirring.
-
After the addition is complete, continue to reflux the mixture with stirring for an additional 16 hours.
-
Cool the reaction mixture to 90°C and add another 122 g (3.05 moles) of sodium hydroxide pellets.
-
Reflux for an additional 30 minutes.
-
Cool the mixture and acidify by the dropwise addition of 21 ml of concentrated hydrochloric acid.
-
Isolate and purify the product through appropriate workup and recrystallization procedures.
Protocol 2: Conceptual Synthesis of Dibenzo-18-Crown-6 using Diethylene Glycol Ditosylate
This protocol outlines the general approach for using a safer ditosylate alternative. Specific quantities may require optimization based on the desired scale.
Materials:
-
Catechol
-
Potassium hydroxide (or another suitable base providing a template cation)
-
Diethylene glycol ditosylate
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve catechol in a suitable anhydrous solvent.
-
Add potassium hydroxide (or another base) to the solution to form the dipotassium (B57713) salt of catechol. The use of a potassium base is crucial for the template effect in the synthesis of an 18-crown-6 derivative.
-
In a separate flask, dissolve diethylene glycol ditosylate in the same anhydrous solvent.
-
Using a syringe pump for high-dilution conditions, slowly add the diethylene glycol ditosylate solution to the catechol salt solution over several hours at room temperature or with gentle heating.
-
After the addition is complete, stir the reaction mixture overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired dibenzo-18-crown-6.
Workflow Visualization
The following diagram illustrates the generalized Williamson ether synthesis for crown ethers, highlighting the key steps and the alternative pathways.
Caption: A flowchart illustrating the key stages in the Williamson ether synthesis of dibenzo-18-crown-6, comparing the traditional and alternative reagent pathways.
Conclusion
The evidence strongly supports the use of oligoethylene glycol ditosylates as a safer and effective alternative to this compound in the synthesis of crown ethers. While yields are comparable, the significantly improved safety profile of the ditosylate reagents makes them the responsible choice for modern organic synthesis. By understanding the underlying principles of the Williamson ether synthesis and leveraging the template effect, researchers can optimize their synthetic strategies to be both efficient and green. This guide provides the necessary data and protocols to transition to these safer alternatives, contributing to a safer and more sustainable research environment.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. The Use Of Dichlorodiethyl Ether [yufenggp.com]
- 4. stobec.com [stobec.com]
- 5. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,2-Dichlorodiethyl Ether: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2,2-Dichlorodiethyl ether, a flammable, toxic, and potentially carcinogenic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this hazardous chemical.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance. It is fatal if swallowed, in contact with skin, or inhaled.[1][2] It is also suspected of causing cancer.[1][2] Therefore, strict safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., Viton, butyl rubber)
-
Chemical safety goggles and a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
-
In case of inadequate ventilation, a NIOSH-approved respirator is necessary.[2]
Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Use spark-proof tools and explosion-proof equipment.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3]
Spill and Emergency Procedures
In the event of a spill, immediate action is required to contain the substance and prevent exposure.
Small Spills:
-
Evacuate all non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder.[3]
-
Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1][3]
-
Clean the spill area with soap and water.
Large Spills:
-
Evacuate the area immediately and notify the appropriate emergency response team.
Disposal Plan: Step-by-Step Guidance
The disposal of this compound is strictly regulated. It must be managed as a hazardous waste in accordance with all local, regional, and national regulations.[1][3]
-
Waste Identification and Segregation:
-
Container Management:
-
Use a container compatible with chlorinated solvents, preferably the original container if it is in good condition.[6]
-
Ensure the container is tightly sealed to prevent the release of vapors.[1][3]
-
Store the waste container in a cool, dry, well-ventilated, and designated hazardous waste accumulation area.[1][2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Provide the disposal contractor with a complete and accurate description of the waste.
-
Recommended Disposal Method: The preferred method of disposal for this compound is incineration at a licensed hazardous waste facility.[1]
Quantitative Data Summary
| Property | Value | Source |
| UN Number | 1916 | [3] |
| Hazard Class | 6.1 (Toxic), Subsidiary Hazard Class 3 (Flammable) | [3] |
| Packing Group | II | [3] |
| Flash Point | 55 °C (131 °F) | [4] |
| Autoignition Temperature | 369 °C (696 °F) | [4] |
| Lower Explosive Limit | 2.7% | [4] |
Disposal Workflow
The following diagram illustrates the key steps and decision points for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling 2,2-Dichlorodiethyl Ether
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, procedural guidance for the safe handling, operation, and disposal of 2,2-Dichlorodiethyl Ether (CAS No. 111-44-4). Adherence to these protocols is essential to mitigate the significant health risks associated with this compound, which is classified as a toxic substance and a potential carcinogen.[1][2][3]
Personal Protective Equipment (PPE) and Exposure Limits
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE and established occupational exposure limits for this compound.
| Parameter | Specification | Source |
| Eye Protection | Chemical safety goggles or a face shield. | [3][4] |
| Hand Protection | Chemical-resistant gloves. Based on available data, laminate film, polyvinyl alcohol, neoprene, or nitrile gloves are recommended for handling diethyl ether, a related compound. It is crucial to consult the glove manufacturer's specific chemical resistance guide for this compound. | [4] |
| Respiratory Protection | A NIOSH-approved full-facepiece respirator with organic vapor cartridges is recommended, especially when engineering controls are not sufficient to maintain exposure below the established limits.[2][5] For concentrations above the NIOSH REL, or at any detectable concentration where there is no REL, a self-contained breathing apparatus (SCBA) operated in a pressure-demand or other positive-pressure mode should be used. | [1] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure, including a lab coat, long pants, and closed-toe shoes.[3] | |
| Occupational Exposure Limits | ||
| OSHA PEL (8-hour TWA) | 15 ppm (90 mg/m³) [skin] | [1][2] |
| NIOSH REL (10-hour TWA) | 5 ppm (30 mg/m³) [skin] | [1][2] |
| NIOSH STEL (15-minute) | 10 ppm (60 mg/m³) [skin] | [1][2] |
| ACGIH TLV (8-hour TWA) | 5 ppm | [2][4] |
| ACGIH STEL (15-minute) | 10 ppm | [2][4] |
| NIOSH IDLH | 100 ppm | [6][7] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health. The "skin" notation indicates that skin absorption is a significant route of exposure.
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[3][8]
-
Ignition Sources: This compound is a flammable liquid.[8] Ensure that no sources of ignition (e.g., open flames, hot plates, spark-producing equipment) are present in the work area.[3][8] Use spark-proof tools and explosion-proof equipment.[3]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[1] A fire extinguisher suitable for chemical fires (e.g., dry chemical, carbon dioxide) should be available.[3]
2. Handling Procedure:
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above before handling the chemical.
-
Transferring: When transferring the liquid, ground and bond containers to prevent static discharge.[3]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3][8] Do not breathe vapors, mist, or gas.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] Keep containers tightly closed when not in use.[3][8]
3. Decontamination and Cleaning:
-
Work Surfaces: At the end of the work session, decontaminate all surfaces that may have come into contact with the chemical. Use a suitable decontamination solution and follow with a thorough wash with soap and water.
-
Equipment: Decontaminate all laboratory equipment after use. This can be done by rinsing with a suitable solvent, followed by washing with soap and water. Ensure all rinsates are collected as hazardous waste.
Disposal Plan
1. Waste Collection:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[2][8]
2. Waste Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8] The burning of the chemical in a suitable incinerator is a recommended disposal method.[8] Do not dispose of this chemical down the drain.[2][8]
Experimental Protocols: Spill Response
1. Small Spills (less than 100 mL in a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Confine the spill to a small area using absorbent materials (e.g., dry sand, earth, or a commercial absorbent).[2][3]
-
Cleanup:
-
Wearing appropriate PPE, carefully apply the absorbent material over the spill, starting from the outside and working inwards.
-
Once the liquid is fully absorbed, use non-sparking tools to collect the material into a designated hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials and contaminated PPE for hazardous waste disposal.
-
2. Large Spills (outside of a fume hood or greater than 100 mL):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the fire alarm and notify your institution's emergency response team and environmental health and safety office.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency personnel.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Dichloroethyl ether [cdc.gov]
- 2. nj.gov [nj.gov]
- 3. 2,2'-Dichlorodiethyl ether(111-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. DICHLOROETHYL ETHER | Occupational Safety and Health Administration [osha.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. stobec.com [stobec.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
